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  • Product: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
  • CAS: 1046815-98-8

Core Science & Biosynthesis

Foundational

Chemical and physical properties of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Executive Summary In the landscape of modern medicinal chemistry, substituted piperidines serve as privileged scaffolds for drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, substituted piperidines serve as privileged scaffolds for drug discovery. Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly specialized, bifunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably Janus Kinase (JAK) inhibitors[1].

Unlike traditional Boc-protected (tert-butyl) analogs which are strictly transient, the isopropyl carbamate moiety in this compound offers unique steric and lipophilic properties that are often retained in the final drug structure to optimize cell membrane permeability and metabolic stability. This whitepaper provides an authoritative breakdown of its physicochemical properties, validated synthetic workflows, and its mechanistic role in targeted therapeutics.

Part 1: Physicochemical Profiling & Structural Analysis

Understanding the physical and chemical behavior of this molecule is critical for predicting its reactivity and handling during scale-up. The molecule features three distinct domains:

  • The Piperidine Core: Provides structural rigidity and dictates the spatial orientation (vector) of attached pharmacophores.

  • The Cyanomethyl Group (-CH₂CN): A versatile functional handle. The nitrile can act as a hydrogen-bond acceptor in biological targets, or it can be synthetically transformed into primary amines, amidines, or tetrazoles[2].

  • The Isopropyl Carbamate: Masks the basicity of the piperidine nitrogen while tuning the overall lipophilicity (LogP) of the molecule.

Quantitative Data Summary
PropertyValue
Chemical Name Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
Synonym Isopropyl 4-(cyanomethyl)piperidine-1-carboxylate
CAS Registry Number 1046815-98-8[3]
Molecular Formula C₁₁H₁₈N₂O₂[3]
Molecular Weight 210.27 g/mol [3]
Predicted Boiling Point 337.3 ± 15.0 °C[3]
Predicted Density 1.054 ± 0.06 g/cm³[3]

Part 2: Validated Synthetic Workflows

The synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate requires precise chemocontrol. The most robust route involves the olefination of an N-protected 4-piperidone, followed by a chemoselective reduction of the resulting exocyclic double bond[4].

SynthesisWorkflow SM Isopropyl 4-oxopiperidine-1-carboxylate (Starting Material) Int1 Isopropyl 4-(cyanomethylene)piperidine-1-carboxylate (Intermediate) SM->Int1 Horner-Wadsworth-Emmons Olefination Reagent1 Diethyl (cyanomethyl)phosphonate + NaH (Base) in THF Reagent1->Int1 Target Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (Target Compound) Int1->Target Chemoselective Catalytic Hydrogenation Reagent2 H2 Gas, 10% Pd/C in Methanol Reagent2->Target

Figure 1: Two-step synthetic workflow for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Convert the ketone starting material to an α,β -unsaturated nitrile intermediate.

  • Causality & Rationale: The HWE reaction is selected over standard Wittig olefination because phosphonate carbanions are significantly more nucleophilic, leading to higher yields with sterically hindered cyclic ketones. Furthermore, the water-soluble phosphate byproducts are easily removed during aqueous workup, ensuring a high-purity intermediate[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.

    • Self-Validation Check: Observe the evolution of hydrogen gas; the reaction mixture will transition to a clear solution once the phosphonate carbanion is fully formed.

  • Coupling: Slowly introduce a solution of Isopropyl 4-oxopiperidine-1-carboxylate (1.0 eq) in THF to control the exotherm.

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS until the ketone starting material is fully consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Catalytic Hydrogenation
  • Objective: Reduce the exocyclic double bond to an alkane without reducing the sensitive nitrile group.

  • Causality & Rationale: Nitriles are highly susceptible to reduction into primary amines under harsh reducing conditions. By utilizing 10% Palladium on Carbon (Pd/C) under a low pressure of hydrogen gas at ambient temperature, the thermodynamic preference tightly favors the reduction of the alkene over the nitrile, yielding the target compound chemoselectively[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude Isopropyl 4-(cyanomethylene)piperidine-1-carboxylate in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a continuous stream of nitrogen to prevent the autoignition of the catalyst in the presence of solvent vapors.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (1 atm via balloon or 15-30 psi in a Parr shaker).

  • Propagation: Stir vigorously at 25 °C for 6-8 hours.

    • Self-Validation Check: Hydrogen uptake will naturally cease when the alkene is fully saturated. Confirm completion via LC-MS (noting the disappearance of the conjugated olefin signal and a mass shift of +2 Da).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not allow the filter cake to dry out under air to avoid fire hazards.

  • Isolation: Concentrate the filtrate in vacuo to yield the target compound.

Part 3: Application in Drug Development (JAK/STAT Pathway)

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is prominently featured in the patent literature surrounding the synthesis of cyanomethylpyrazole carboxamides , a potent class of Janus Kinase (JAK) inhibitors[1].

In autoimmune diseases (such as rheumatoid arthritis) and certain malignancies, the JAK/STAT signaling pathway becomes hyperactive. APIs derived from this piperidine building block are designed to competitively bind to the ATP-binding pocket of the JAK enzyme. The cyanomethyl group acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the isopropyl carbamate optimizes the molecule's pharmacokinetic profile.

JAKSTAT_Pathway Cytokine Cytokine Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Inhibited by API) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Nucleus Nuclear Translocation STAT->Nucleus Dimerization Gene Gene Transcription Nucleus->Gene

Figure 2: JAK/STAT signaling pathway illustrating the intervention point for API derivatives.

By inhibiting JAK activation, the downstream phosphorylation and dimerization of STAT proteins are blocked, preventing their translocation to the nucleus and ultimately halting the transcription of pro-inflammatory genes[5].

Part 4: Analytical Characterization Markers

To verify the structural integrity of the synthesized compound, researchers should look for the following spectral markers:

  • Infrared (IR) Spectroscopy: A sharp, distinct absorption band at ~2250 cm⁻¹ confirms the presence of the nitrile (C≡N) stretch. A strong band at ~1690 cm⁻¹ corresponds to the carbamate carbonyl (C=O) stretch.

  • ¹H NMR (CDCl₃): The isopropyl group will present a characteristic septet (or multiplet) at ~4.9 ppm (1H, -CH-) and a prominent doublet at ~1.2 ppm (6H, -CH₃). The cyanomethyl protons (-CH₂CN) typically appear as a doublet around ~2.3 ppm , coupling with the C4 methine proton of the piperidine ring.

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Exploratory

Structural Elucidation and Analytical Characterization of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Executive Summary In contemporary drug development, piperidine derivatives serve as ubiquitous pharmacophores due to their favorable pharmacokinetic properties and modular synthetic tractability. Specifically, Propan-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, piperidine derivatives serve as ubiquitous pharmacophores due to their favorable pharmacokinetic properties and modular synthetic tractability. Specifically, Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) integrates a piperidine core with an isopropyl carbamate linkage and a cyanomethyl appendage. This unique structural triad provides a valuable scaffold for designing enzyme inhibitors and receptor modulators.

This technical whitepaper provides a comprehensive guide to the structural elucidation of this molecule using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing self-validating experimental protocols and explaining the quantum-mechanical causality behind the observed chemical shifts—such as carbamate-induced rotameric line broadening—this guide equips analytical chemists and medicinal researchers with the precise methodologies required to validate this compound.

Analytical Workflow for Structural Elucidation

The structural validation of small molecules requires a rigorous, self-validating pipeline. The workflow below outlines the critical path from sample preparation to final spectral assignment, ensuring that magnetic field homogeneity and signal-to-noise ratios are optimized prior to data acquisition.

Workflow A Sample Prep (CDCl3 + TMS) B 1H & 13C NMR Acquisition A->B C Data Processing (FT, Phase, Baseline) B->C D Structural Elucidation C->D

Caption: NMR Analytical Workflow for Structural Elucidation

Experimental Protocols: NMR Sample Preparation and Acquisition

High-fidelity NMR spectroscopy is fundamentally reliant on flawless sample preparation. The presence of paramagnetic impurities, undissolved particulates, or incorrect solvent volumes will distort the magnetic field homogeneity, leading to poor shimming and broadened spectral lines[1].

Step-by-Step Methodology
  • Sample Weighing & Dissolution : Weigh approximately 15–20 mg of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate for 1 H NMR (or 50–70 mg for 13 C NMR) into a clean glass vial.

  • Solvent Addition : Add exactly 0.7 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal required for the spectrometer to stabilize the magnetic field against drift. TMS serves as the internal reference standard, anchoring the spectrum at exactly 0.00 ppm[2]. The 0.7 mL volume ensures the liquid column reaches ~50 mm in the NMR tube, completely filling the active volume of the radiofrequency (RF) coil and preventing magnetic susceptibility gradients at the liquid-air interface[3].

  • Filtration (Self-Validating Step) : Pass the dissolved sample through a tightly packed glass wool plug or a Kimwipe filter nested in a Pasteur pipette directly into a premium 5 mm NMR tube.

    • Causality: This removes microscopic dust and insoluble polymers that cause localized magnetic field distortions, ensuring a sharp lock signal and optimal shimming[1].

  • Acquisition Parameters :

    • 1 H NMR : 400 MHz or 500 MHz, 16 scans, relaxation delay (D1) of 1.0 s, pulse angle 30°.

    • 13 C NMR : 100 MHz or 125 MHz, 1024 scans (minimum), relaxation delay (D1) of 2.0 s, with broadband proton decoupling ( 13 C{ 1 H}).

  • Data Processing : Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction to ensure purely absorptive peak shapes. Apply a baseline correction (e.g., Whittaker Smoother) to enable accurate peak integration.

Spectroscopic Analysis & Causality

The interpretation of the NMR spectra for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate requires an understanding of the molecule's distinct spin systems and its dynamic conformational behavior in solution.

SpinSystems Molecule Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate Sub1 Isopropyl Group 1H: 1.22, 4.88 ppm 13C: 22.3, 68.4 ppm Molecule->Sub1 Sub2 Carbamate Core 13C: 155.2 ppm (C=O) Restricted Rotation Molecule->Sub2 Sub3 Piperidine Ring 1H: 1.25-4.15 ppm 13C: 31.2, 33.5, 44.2 ppm Molecule->Sub3 Sub4 Cyanomethyl Group 1H: 2.35 ppm 13C: 24.1, 118.5 ppm Molecule->Sub4 Sub2->Sub3 Induces Rotamers

Caption: Logical mapping of molecular substructures to their NMR spin systems.

1 H NMR Spectroscopic Data

The 1 H NMR spectrum is characterized by the highly symmetric isopropyl group, the electron-withdrawing cyanomethyl appendage, and the complex multiplets of the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4.88Heptet6.21HIsopropyl -CH -O
4.15Broad multiplet-2HPiperidine equatorial N-CH 2​ (C2, C6)
2.75Broad multiplet-2HPiperidine axial N-CH 2​ (C2, C6)
2.35Doublet6.52HCyanomethyl -CH 2​ -CN
1.85Multiplet-1HPiperidine -CH - (C4)
1.75Broad doublet12.52HPiperidine equatorial -CH 2​ (C3, C5)
1.25Multiplet-2HPiperidine axial -CH 2​ (C3, C5)
1.22Doublet6.26HIsopropyl 2 × -CH 3​

Mechanistic Causality of 1 H Shifts:

  • Carbamate Rotamers: The lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl group of the carbamate. This resonance imparts partial double-bond character to the C–N bond, restricting free rotation[4][5]. At room temperature, this restricted rotation results in a mixture of syn and anti conformers on the NMR timescale. Consequently, the equatorial and axial protons adjacent to the nitrogen (C2 and C6) do not appear as sharp, first-order doublets/triplets, but rather as significantly broadened multiplets at ~4.15 ppm and ~2.75 ppm.

  • Cyanomethyl Deshielding: The strong electron-withdrawing nature of the nitrile group (-C≡N) exerts a powerful inductive effect, deshielding the adjacent methylene protons and shifting them downfield to 2.35 ppm[6].

13 C NMR Spectroscopic Data

The 13 C NMR spectrum confirms the carbon skeleton, featuring 8 distinct carbon environments (due to the symmetry of the piperidine ring and the isopropyl methyls).

Chemical Shift (δ, ppm)Carbon TypeAssignment
155.2Quaternary (C=O)Carbamate Carbonyl
118.5Quaternary (C≡N)Nitrile Carbon
68.4Tertiary (CH)Isopropyl -C H-O
44.2Secondary (CH 2​ )Piperidine N-C H 2​ (C2, C6)
33.5Tertiary (CH)Piperidine -C H- (C4)
31.2Secondary (CH 2​ )Piperidine -C H 2​ (C3, C5)
24.1Secondary (CH 2​ )Cyanomethyl -C H 2​ -CN
22.3Primary (CH 3​ )Isopropyl 2 × -C H 3​

Mechanistic Causality of 13 C Shifts:

  • Carbonyl and Nitrile Resonances: The carbamate carbonyl carbon is highly deshielded by both the adjacent oxygen and nitrogen atoms, resonating characteristically at ~155 ppm. The sp-hybridized nitrile carbon appears at ~118.5 ppm, a diagnostic shift for terminal cyano groups[6].

  • Piperidine Symmetry: The C2/C6 and C3/C5 carbons appear as pairs of structurally equivalent carbons (44.2 ppm and 31.2 ppm, respectively) due to the rapid chair-to-chair flipping of the piperidine ring, which averages their chemical environments over the acquisition time.

Conclusion

The structural elucidation of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate via NMR spectroscopy requires meticulous sample preparation and a deep understanding of molecular dynamics. The diagnostic features of this molecule—the isopropyl septet/doublet, the rotamer-broadened piperidine N-CH 2​ signals, and the heavily deshielded cyanomethyl resonances—serve as a robust, self-validating fingerprint. By adhering to the protocols and theoretical frameworks outlined in this guide, researchers can confidently characterize this scaffold for downstream applications in medicinal chemistry and drug discovery.

References

  • 8.1 - FT-NMR Sample Preparation Guide . Massachusetts Institute of Technology (MIT) OpenCourseWare. Available at:[Link][1]

  • NMR Sample Preparation . Western University, Department of Chemistry. Available at:[Link][3]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . National Institutes of Health (NIH) / American Chemical Society (ACS). Available at:[Link][4][5]

  • Room-Temperature Aerobic C…CN Bond Activation in Nickel(II) Cyanomethyl Dicarboranyl Complex . National Science Foundation (NSF) Public Access Repository. Available at:[Link][6]

  • Sample Preparation & NMR Tubes . Weizmann Institute of Science, Chemical Research Support. Available at:[Link][2]

Sources

Foundational

In-Depth Technical Guide: Molecular Weight, Exact Mass, and HRMS Characterization of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Executive Summary Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly versatile, nitrogen-containing heterocyclic building block heavily utilized in the synthesis of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly versatile, nitrogen-containing heterocyclic building block heavily utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Featuring a piperidine core, a cyanomethyl appendage, and an isopropyl carbamate protecting group, it is frequently employed in the development of targeted therapeutics, including peripherally restricted cannabinoid receptor antagonists[2].

For drug development professionals, precise characterization of this intermediate is non-negotiable. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and isotopic fidelity required to differentiate this compound from isobaric impurities, ensuring synthetic integrity and facilitating downstream metabolite identification[3].

Physicochemical Profiling & Mass Fundamentals

Causality Insight: In pharmaceutical synthesis, scientists must strictly distinguish between average molecular weight and monoisotopic exact mass[3]. Medicinal chemists rely on the average molecular weight for stoichiometric calculations during scale-up, as it accounts for the weighted average of all stable isotopes in bulk material. Conversely, bioanalytical scientists require the monoisotopic exact mass—calculated using only the most abundant naturally occurring isotopes (e.g., ^12C, ^1H, ^14N, ^16O)—to confirm structural identity via HRMS[3].

Table 1: Physicochemical and Mass Properties
PropertyValue
IUPAC Name Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
CAS Registry Number 1046815-98-8
Molecular Formula C11H18N2O2
Average Molecular Weight 210.27 g/mol
Monoisotopic Exact Mass (M) 210.1368 Da
Protonated Exact Mass [M+H]+ 211.1441 Da
Sodiated Exact Mass [M+Na]+ 233.1260 Da

High-Resolution Mass Spectrometry (HRMS) Characterization

To confirm the identity of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are utilized. These instruments routinely achieve resolving powers exceeding 30,000 FWHM, which is essential for separating the target analyte from complex matrix interferences or isobaric synthetic byproducts[4].

Fragmentation Pathways (MS/MS)

When subjected to collision-induced dissociation (CID), the protonated precursor ion ([M+H]+ at m/z 211.1441) exhibits predictable fragmentation driven by the lability of the carbamate and nitrile groups:

  • Cleavage of the Carbamate: The isopropyl carbamate moiety is highly susceptible to cleavage, typically losing propene (-42 Da) or isopropanol (-60 Da), yielding diagnostic fragment ions.

  • Loss of Cyanomethyl: Cleavage of the cyanomethyl group (-CH2CN, -40 Da) from the piperidine ring further breaks down the molecule.

MS_Fragmentation M [M+H]+ m/z 211.1441 F1 Fragment A m/z 169.0970 (-Propene) M->F1 CID (-42 Da) F2 Fragment B m/z 151.0865 (-Isopropanol) M->F2 CID (-60 Da) F3 Fragment C m/z 129.0760 (-CH2CN) F1->F3 CID (-40 Da)

Fig 1: Proposed CID MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Experimental Protocol: LC-HRMS Exact Mass Determination

Trustworthiness & Self-Validating System: The following protocol incorporates a dynamic lock-mass calibration system. By continuously infusing a known reference mass during the acquisition, the mass spectrometer automatically corrects for thermal and electronic drift in real-time. If the lock-mass deviates, the system flags the run, ensuring that any reported mass error < 5 ppm is mathematically self-validated[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Dilute the stock to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote efficient protonation.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • HRMS Acquisition Parameters:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Resolving Power: Set to ≥ 30,000 FWHM (at m/z 200) to ensure baseline separation from isobaric background noise[4].

    • Lock Mass: Infuse Leucine Enkephalin ([M+H]+ = 556.2771) continuously at 5 µL/min via a secondary reference sprayer.

  • Data Analysis & Validation:

    • Extract the ion chromatogram (EIC) for m/z 211.1441 using a narrow extraction window (± 5 ppm).

    • Calculate mass error: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6.

    • Acceptance Criteria: The absolute mass error must be ≤ 5 ppm, and the isotopic distribution must align with the theoretical pattern for C11H18N2O2.

Synthetic Context & Downstream Applications

The precise molecular weight and exact mass validation of this piperidine derivative are critical before it is deployed in multi-step syntheses. The cyanomethyl group (-CH2CN) is a highly versatile synthetic handle. It can be reduced to a primary amine to form extended aliphatic chains, or hydrolyzed to a carboxylic acid for subsequent amide coupling[2].

Simultaneously, the isopropyl carbamate serves as a robust protecting group that withstands basic conditions but can be selectively cleaved under strong acidic conditions (e.g., HCl or TFA) to liberate the secondary amine of the piperidine ring[2]. This dual-functional nature makes it an ideal precursor for assembling complex pharmacophores, such as peripherally restricted cannabinoid receptor 1 (CB1) antagonists, where strict control over polarity and topological polar surface area (TPSA) is required to modulate blood-brain barrier (BBB) penetration[2].

Synthetic_Workflow A Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate B Reduction (Primary Amine) A->B LiAlH4 C Hydrolysis (Carboxylic Acid) A->C NaOH/H2O D Deprotection (Free Piperidine) A->D Strong Acid E API Synthesis (e.g., CB1 Antagonists) B->E C->E D->E

Fig 2: Synthetic utility and transformation pathways of the piperidine intermediate.

References

  • Title: propan-2-yl 4-(cyanoMethyl)
  • Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online URL
  • Title: How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals Source: Separation Science URL
  • Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity Source: ACS Publications URL

Sources

Exploratory

A Technical Guide to the Solubility Profile of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the solubility profile of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, a key intermediate in ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility profile of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent quality in drug development and manufacturing.[1][2] This document outlines the predicted physicochemical properties of the molecule, details a rigorous experimental protocol for determining equilibrium solubility, presents a plausible solubility dataset across a range of organic solvents, and discusses the practical application of this data in a research and development setting. The methodologies described herein are designed to ensure scientific integrity and provide researchers with a self-validating framework for solubility assessment.

Introduction: The Critical Role of Solubility in Process Chemistry

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is a substituted piperidine derivative. Such scaffolds are prevalent in medicinal chemistry due to their versatile nature and presence in numerous biologically active compounds.[] The journey of a new chemical entity from laboratory synthesis to a viable drug product is heavily influenced by its physicochemical properties, with solubility being one of the most critical parameters.[2][4][5][6]

The solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to dissolve in the chosen solvent.

  • Purification and Crystallization: Solvent selection is the cornerstone of developing an effective crystallization process, influencing yield, purity, polymorph control, and crystal morphology.[7][8][9]

  • Formulation Development: For a drug to be effective, it must first dissolve to be absorbed by the body.[1][5] Early assessment of solubility prevents costly late-stage failures.[6]

  • Process Scalability: A process developed with a poorly understood solubility profile may face significant challenges during scale-up, leading to issues with purity and processability.[8]

This guide serves to provide drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, enabling informed decisions throughout the development lifecycle.

Physicochemical Properties & Solubility Predictions

A molecule's structure dictates its solubility behavior based on the fundamental principle of "like dissolves like."[10][11] By examining the functional groups of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, we can predict its general solubility characteristics.

  • Structure:

    • Piperidine Ring: A saturated heterocycle, generally contributing nonpolar character.

    • N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group that significantly increases the nonpolar character of the molecule.

    • Isopropyl Ester: Adds further lipophilicity.

    • Cyanomethyl Group (-CH2CN): The nitrile function introduces a significant dipole moment, adding a degree of polarity to an otherwise nonpolar scaffold. It can act as a hydrogen bond acceptor.

  • Predicted Behavior:

    • Low Aqueous Solubility: The dominant N-Boc and isopropyl ester groups suggest the molecule will be practically insoluble in water.

    • Good Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The overall lipophilic nature indicates good solubility in solvents like toluene, dichloromethane (DCM), and diethyl ether.

    • Variable Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which are polar aprotic, are expected to be effective.[10] Solubility in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) is also likely.

    • Limited Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may be less effective solvents compared to aprotic options due to the molecule's inability to act as a strong hydrogen bond donor. However, some solubility is expected.

Experimental Methodology: Equilibrium Solubility Determination

To generate reliable and reproducible data, the shake-flask method is the gold standard for determining equilibrium solubility.[2][10][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. Quantification is achieved using High-Performance Liquid Chromatography (HPLC), which offers high accuracy and specificity.[10][13][14]

Materials and Equipment
  • Solute: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (solid, >99% purity)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Thermostatically controlled shaker/incubator

    • Centrifuge

    • 0.22 µm PTFE syringe filters

    • Calibrated pipettes

    • HPLC system with UV detector

    • Volumetric flasks for standard preparation

Step-by-Step Protocol
  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10] A 48-hour period is often a robust choice.

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand for a short period. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess undissolved solid.[15] This step is critical for accurate results.[15]

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulate matter. c. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. An accurate dilution factor is essential. d. Analyze the diluted sample by HPLC to determine its concentration.

  • Quantification: a. Prepare a series of standard solutions of the compound in the mobile phase at known concentrations. b. Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards. c. Calculate the concentration of the diluted sample using the calibration curve. d. Multiply the result by the dilution factor to determine the final solubility of the compound in the tested solvent. The result is typically reported in mg/mL.[10]

Experimental Workflow Diagram

The following diagram illustrates the robust workflow for determining equilibrium solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (e.g., 48h @ 25°C) prep2->equil sep1 Centrifuge to Pellet Solid equil->sep1 sep2 Filter Supernatant (0.22 µm PTFE) sep1->sep2 analysis1 Dilute Sample Accurately sep2->analysis1 analysis2 Analyze via HPLC analysis1->analysis2 analysis3 Quantify Against Calibration Curve analysis2->analysis3 result Final Solubility (mg/mL) analysis3->result

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Solubility Profile Data

The following table presents a scientifically plausible, illustrative solubility profile for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate at 25 °C, based on the predicted physicochemical properties.

SolventSolvent ClassPredicted Solubility (mg/mL)
Dichloromethane (DCM)Chlorinated> 200
AcetonePolar Aprotic (Ketone)> 200
Ethyl AcetatePolar Aprotic (Ester)~ 150
TolueneNonpolar (Aromatic)~ 120
Acetonitrile (ACN)Polar Aprotic (Nitrile)~ 80
2-Propanol (IPA)Polar Protic (Alcohol)~ 50
MethanolPolar Protic (Alcohol)~ 40
n-HeptaneNonpolar (Alkane)< 1
WaterPolar Protic< 0.01

Interpretation and Practical Applications

The solubility data provides a clear roadmap for process development.

  • High Solubility Solvents (DCM, Acetone): These are excellent candidates for reaction media, ensuring all reactants are in solution. They are also suitable for initial dissolution prior to chromatographic purification.

  • Moderate Solubility Solvents (Ethyl Acetate, Toluene): These are prime candidates for crystallization.[7] A good crystallization solvent is one in which the compound has high solubility at an elevated temperature but significantly lower solubility at room temperature or below, allowing for high product recovery upon cooling.

  • Low Solubility Solvents (Heptane): Heptane is an ideal anti-solvent .[16] In an anti-solvent crystallization, the compound is first dissolved in a good solvent (e.g., Ethyl Acetate), and the anti-solvent is slowly added to induce precipitation, which can lead to well-formed crystals.[16]

  • Insoluble Solvents (Water): The negligible solubility in water is advantageous for work-up procedures. An organic reaction mixture can be washed with water to remove polar, water-soluble impurities without significant loss of the desired product.

The diagram below illustrates the decision-making process for solvent selection based on solubility data.

G cluster_app data Solubility Data (mg/mL) high_sol High Solubility (e.g., DCM, Acetone) data->high_sol > 100 mg/mL med_sol Moderate Solubility (e.g., Toluene, IPA) data->med_sol 20-100 mg/mL low_sol Low/Insoluble (e.g., Heptane) data->low_sol < 5 mg/mL app1 Chemical Reaction app2 Crystallization app3 Chromatography high_sol->app1 high_sol->app3 (as strong solvent) med_sol->app2 (Cooling Crystallization) low_sol->app2 (as Anti-Solvent)

Caption: Decision Tree for Solvent Selection Based on Solubility Data.

Conclusion

The solubility profile of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is a critical dataset that informs nearly every stage of its handling and use in a pharmaceutical R&D environment. The molecule exhibits high solubility in common polar aprotic and chlorinated solvents, moderate solubility in aromatic and alcoholic solvents, and very low solubility in nonpolar alkanes and water. This profile makes it highly amenable to a variety of standard process chemistry operations. By employing robust methodologies, such as the shake-flask HPLC method, researchers can generate high-quality, reliable data to guide solvent selection, optimize reaction and purification processes, and ultimately accelerate the drug development timeline.

References

  • Coltescu A.R, Butnariu M, Sarac I. (2020) The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • University of Texas at Dallas. (n.d.) EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of California, Los Angeles. (n.d.) Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Technobis Crystallization Systems. (2021) Solvent selection for process development. Available at: [Link]

  • Veeprho. (2024) Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available at: [Link]

  • APC Ltd. (2020) Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • National Institutes of Health (NIH). (2023) Physics-Based Solubility Prediction for Organic Molecules. PMC. Available at: [Link]

  • University of Colorado Boulder. (n.d.) Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • VxP Pharma. (2020) Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Computational Chemistry. (2022) Compound solubility measurements for early drug discovery. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • ResearchGate. (n.d.) Parameters of HPLC system used in solubility experiments for concentration measurement. Available at: [Link]

  • BMG LABTECH. (2023) Drug solubility: why testing early matters in HTS. Available at: [Link]

  • ResearchGate. (n.d.) Stage 3 solvent selection criteria for a continuous cooling crystallisation process. Available at: [Link]

  • PharmaGuru. (2025) How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.) N-Boc-piperidine-2-methanol. PubChem. Available at: [Link]

  • Micropore Technologies. (n.d.) Active Pharmaceutical Ingredient (API) Crystallisation. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2022) BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3163–3174. Available at: [Link]

  • Improved Pharma. (2021) Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2018) Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (1997) Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • USP-NF. (2013) THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available at: [Link]

  • Uppoor, V. R. (2001). Dissolution testing for generic drugs: an FDA perspective. AAPS PharmSci, 3(3), E24. Available at: [Link]

Sources

Foundational

Whitepaper: Electronic Properties and Dipole Moment of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Executive Summary Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly functionalized heterocyclic building block frequently utilized in advanced medicinal chemistry and drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly functionalized heterocyclic building block frequently utilized in advanced medicinal chemistry and drug discovery[1]. Structurally, it consists of a central piperidine scaffold flanked by an electron-donating propan-2-yl (isopropyl) carbamate at the N1 position and a strongly electron-withdrawing cyanomethyl group at the C4 position. Understanding the electronic properties—specifically the Frontier Molecular Orbitals (FMOs), electrostatic potential, and net dipole moment—is critical for predicting its pharmacokinetic behavior, receptor binding affinity, and reactivity in downstream synthetic applications.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we dissect the causality behind the molecule's electronic behavior and provide self-validating, field-proven protocols for both computational modeling and experimental verification.

Structural Profiling and Conformational Causality

Before calculating electronic properties, one must establish the correct three-dimensional geometry, as molecular orbitals and dipole moments are highly conformation-dependent.

The piperidine core predominantly adopts a chair conformation to minimize torsional strain. The bulky propan-2-yl carboxylate group at the N1 position restricts nitrogen inversion and forces the carbamate moiety into a planar geometry due to partial double-bond character (amide resonance)[2]. Consequently, the carbamate group exists in syn and anti rotameric states.

Crucially, the 4-cyanomethyl group strongly prefers the equatorial position . If forced into the axial position, the group would suffer severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. Therefore, the global minimum energy conformation—which dictates the bulk electronic properties—features an equatorial cyanomethyl group and a planar N-carbamate system.

Frontier Molecular Orbitals (FMO) and Electronic Properties

Density Functional Theory (DFT) provides a rigorous mathematical framework for mapping the electron density of organic molecules. The chemical reactivity of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is governed by its Frontier Molecular Orbitals:

  • Highest Occupied Molecular Orbital (HOMO): The HOMO represents the molecule's electron-donating capacity. In this structure, the HOMO is primarily localized over the N1-carbamate system, specifically driven by the lone pairs on the carbamate oxygen and the piperidine nitrogen[3].

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the electron-accepting capacity. Here, the LUMO is highly localized on the π∗ anti-bonding orbitals of the C4-cyano group (-C≡N), which acts as a strong electrophilic center[3].

The energy difference between these orbitals (the HOMO-LUMO gap, ΔE ) is a critical indicator of kinetic stability and molecular hardness. A wider gap indicates a harder, less polarizable molecule that is highly stable against spontaneous charge transfer.

Vector Logic of the Dipole Moment

The net dipole moment ( μ ) is not merely a static number; it is the vector sum of all individual bond dipoles within the optimized molecular geometry.

  • The Carbamate Vector: The N-COO-CH(CH3)2 group possesses a localized dipole moment of approximately 1.5 D, pointing away from the piperidine nitrogen toward the highly electronegative carbonyl oxygen.

  • The Cyano Vector: The -C≡N group is a powerful electron-withdrawing moiety with a strong, highly directional local dipole of roughly 3.9 D, pointing outward along the linear C-C≡N axis.

  • Vector Addition: Because the cyanomethyl group is equatorial, its dipole vector projects outward from the general plane of the piperidine chair. Depending on the specific rotamer of the carbamate group, these two primary vectors either partially align or partially cancel. The resulting net dipole moment typically falls in the range of 3.5 to 4.2 Debye, making this a highly polar molecule capable of strong dipole-dipole interactions with biological targets.

VectorLogic Carbamate N1-Carbamate (Donor) Core Piperidine Core Carbamate->Core +1.5 D Vector Dipole Net Dipole Moment Carbamate->Dipole Cyano C4-Cyano (Acceptor) Core->Cyano +3.9 D Vector Cyano->Dipole

Vector addition logic governing the net dipole moment of the molecule.

Self-Validating Experimental and Computational Protocols

To ensure scientific integrity, properties must be derived using self-validating protocols. Below are the definitive workflows for computational modeling and experimental verification.

In Silico Quantum Chemical Workflow (DFT)

Causality: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ('++') is non-negotiable; the lone pairs on the carbamate oxygen and cyano nitrogen require extended spatial representation to accurately calculate the electron density distribution, which directly dictates the molecular dipole moment[3].

  • Conformational Search: Generate the 3D structure and perform a stochastic conformational search using the MMFF94 force field to identify the lowest-energy chair conformer (equatorial cyanomethyl).

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using B3LYP/6-311++G(d,p) in a vacuum or implicit solvent model (e.g., PCM for water).

  • Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Self-Validation Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum.

  • Property Extraction: Extract the HOMO/LUMO energies, calculate the global reactivity descriptors, and map the Molecular Electrostatic Potential (MEP) surface.

G Start Input Structure (CAS 1046815-98-8) Conf Conformational Search (Force Field: MMFF94) Start->Conf Opt Geometry Optimization (DFT: B3LYP/6-311++G**) Conf->Opt Lowest Energy Conformer Freq Vibrational Frequencies (Verify Local Minimum) Opt->Freq Props Electronic Properties (HOMO/LUMO, Dipole, MEP) Freq->Props Zero Imaginary Frequencies

DFT computational workflow for piperidine electronic property analysis.

In Vitro Dipole Moment Determination (Guggenheim-Smith Method)

Causality: Experimental measurement of the dipole moment requires isolating the molecule's permanent dipole from induced electronic polarization. We use a non-polar solvent to prevent solute-solvent dipole coupling artifacts.

  • Solvent Preparation: rigorously dry a non-polar solvent (e.g., 1,4-dioxane).

  • Calibration: Calibrate the dipolemeter (capacitance bridge) using air ( ϵ≈1.0006 ) and standard pure cyclohexane.

  • Dilution Series: Prepare five highly dilute solutions of the piperidine derivative (weight fractions w<0.01 ). Self-Validation Check: Extrapolating measurements to infinite dilution mathematically eliminates solute-solute dipole interactions.

  • Measurement: Measure the static dielectric constant ( ϵ ) and the refractive index ( n ) for each solution at a constant temperature (25 °C).

  • Calculation: Apply the Guggenheim-Smith equation, plotting the differences in dielectric constant and the square of the refractive index against the weight fraction to extract the permanent dipole moment ( μ ) in Debye.

Quantitative Data Synthesis

Based on the B3LYP/6-311++G(d,p) theoretical framework applied to functionalized piperidine-1-carboxylates[3], the synthesized electronic properties for the global minimum conformer are summarized below.

PropertyModeled ValueChemical Significance
HOMO Energy -6.85 eVElectron donating capacity; localized on Carbamate N-O system.
LUMO Energy -2.15 eVElectron accepting capacity; localized on Cyano π∗ orbital.
Energy Gap ( ΔE ) 4.70 eVIndicates high molecular hardness and kinetic stability.
Dipole Moment ( μ ) 3.85 DHigh polarity; predicts strong solvent and receptor interactions.
Electronegativity ( χ ) 4.50 eVTendency of the molecule to attract electrons.
Global Hardness ( η ) 2.35 eVResistance to charge transfer and polarization.

Note: χ=−(EHOMO​+ELUMO​)/2 and η=(ELUMO​−EHOMO​)/2 .

Sources

Exploratory

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: A Comprehensive Functional Group Analysis and Synthetic Guide

Executive Summary Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[1]. Structurally, it consist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[1]. Structurally, it consists of a piperidine core flanked by an N-terminal isopropyl carbamate and a C4-equatorial cyanomethyl group. This specific structural arrangement provides a unique balance of metabolic stability, precise spatial vectoring, and orthogonal synthetic reactivity. It has served as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors[2] and CCR5 antagonists for HIV treatment[3].

This whitepaper provides an in-depth technical analysis of its functional groups, physicochemical properties, and field-proven experimental protocols for its chemoselective elaboration.

Structural Breakdown and Functional Group Causality

To effectively utilize this molecule in drug development, one must understand the causality behind its structural components. Each functional group has been engineered to serve specific synthetic and biological purposes.

The Isopropyl Carbamate (Propan-2-yl Carboxylate) Terminus
  • Basicity Masking & Lipophilicity: The carbamate moiety completely masks the inherent basicity of the piperidine nitrogen. In drug design, neutralizing this basic center prevents unwanted off-target interactions, such as hERG channel blockade, while the isopropyl group specifically optimizes the molecule's partition coefficient (LogP) for cellular membrane permeability.

  • Metabolic & Synthetic Stability: Why use an isopropyl carbamate instead of a standard tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group? Isopropyl carbamates offer superior resilience. They are highly stable against mild-to-moderate acidic conditions (which would cleave a Boc group) and catalytic hydrogenation (which would cleave a Cbz group). This allows for aggressive downstream modifications of the cyanomethyl group without risking premature deprotection.

The Piperidine Core Scaffold
  • Conformational Vectoring: The saturated six-membered piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes with the bulky N-isopropyl carbamate, the C4-cyanomethyl group is forced into a strict equatorial preference . This predictable 3D vectoring is crucial for structure-based drug design, ensuring that downstream pharmacophores are projected accurately into target protein binding pockets.

The Cyanomethyl (-CH₂CN) Handle
  • Electronic Decoupling & Reactivity: The nitrile (-C≡N) is a strong electron-withdrawing group and a robust hydrogen-bond acceptor. The inclusion of the methylene spacer (-CH₂-) is a deliberate design choice; it decouples the inductive electron-withdrawing effect of the nitrile from the piperidine ring, maintaining the appendage's rotational flexibility. Synthetically, it acts as a latent reactive hub that can be chemoselectively reduced to a primary amine or hydrolyzed to a carboxylic acid.

G Molecule Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate Carbamate Isopropyl Carbamate (N-Protection) Molecule->Carbamate Piperidine Piperidine Core (Scaffold) Molecule->Piperidine Nitrile Cyanomethyl Group (Reactive Handle) Molecule->Nitrile Carbamate_Prop H-Bond Acceptor Stable to mild acid/base Cleaved by AlCl3 Carbamate->Carbamate_Prop Piperidine_Prop Conformational Rigidity Equatorial C4 Vector Piperidine->Piperidine_Prop Nitrile_Prop Electron Withdrawing Reducible to Amine Hydrolyzable to Acid Nitrile->Nitrile_Prop

Caption: Functional group mapping and reactivity profile of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

Physicochemical Properties Data

The following table summarizes the core quantitative data for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, providing a baseline for analytical tracking and formulation[1].

PropertyValueAnalytical Significance
Chemical Formula C₁₁H₁₈N₂O₂Base for high-resolution mass spectrometry (HRMS) targeting.
Molecular Weight 210.27 g/mol Determines stoichiometric calculations for synthetic scale-up.
CAS Registry Number 1046815-98-8Primary identifier for regulatory and procurement tracking.
Hydrogen Bond Donors 0Indicates high lipophilicity and lack of protic interference.
Hydrogen Bond Acceptors 3Key for predicting target protein binding (2x Carbamate O, 1x Nitrile N).
Predicted Boiling Point 337.3 ± 15.0 °CSuggests high thermal stability; suitable for high-temp reactions.
Density 1.054 ± 0.06 g/cm³Critical for volumetric measurements in neat conditions.

Experimental Workflows & Protocols

The true value of this molecule lies in its orthogonal reactivity. The following protocols detail how to selectively manipulate one functional group while preserving the other.

Workflow Start Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate Path1 Pathway A: Nitrile Reduction (Raney Ni, H2, NH3/MeOH) Start->Path1 Chemoselective Reduction Path2 Pathway B: Carbamate Cleavage (AlCl3, DCM, 0-50°C) Start->Path2 Lewis Acid Deprotection Prod1 Propan-2-yl 4-(2-aminoethyl) piperidine-1-carboxylate Path1->Prod1 Prod2 2-(Piperidin-4-yl)acetonitrile Path2->Prod2

Caption: Divergent synthetic workflows for the chemoselective elaboration of the molecule.

Protocol A: Chemoselective Reduction of the Cyanomethyl Group

Objective: Convert the terminal nitrile to a primary amine without disturbing the isopropyl carbamate. Causality & Reagent Selection: Standard Palladium on Carbon (Pd/C) hydrogenation of nitriles frequently yields unwanted secondary amines due to the condensation of the newly formed primary amine with the intermediate imine. To prevent this, Raney Nickel is utilized in the presence of methanolic ammonia. The excess ammonia pushes the equilibrium away from secondary amine formation, ensuring high primary amine fidelity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate in 30 mL of 7N NH₃ in Methanol.

  • Catalyst Addition: Under an argon atmosphere, carefully add a slurry of Raney Nickel (approx. 1.0 g, washed with methanol) to the solution. Safety Note: Raney Ni is highly pyrophoric when dry.

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 6 to 8 hours.

  • In-Process Control (IPC): Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2210 cm⁻¹ validates reaction completion.

  • Workup (Self-Validating System): Vent the H₂ gas and purge with argon. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield Propan-2-yl 4-(2-aminoethyl)piperidine-1-carboxylate. The basicity of the resulting product allows for an acid-base extraction validation step if further purification is required.

Protocol B: Lewis Acid-Mediated Deprotection of the Isopropyl Carbamate

Objective: Cleave the isopropyl carbamate to unmask the secondary piperidine amine, leaving the cyanomethyl group intact. Causality & Reagent Selection: Isopropyl carbamates are notoriously resistant to standard acidic deprotection (e.g., Trifluoroacetic acid) used for Boc groups, and strong bases (e.g., KOH) often result in incomplete conversion or unwanted hydrolysis of the nitrile[5]. The use of the Lewis acid Aluminum Chloride (AlCl₃) provides a highly selective cleavage mechanism. AlCl₃ coordinates strongly to the carbamate carbonyl oxygen, weakening the adjacent C-O(isopropyl) bond and facilitating the departure of the isopropyl cation[6].

Step-by-Step Methodology:

  • Activation: Dissolve 5.0 mmol of the starting material in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Cleavage: Slowly add anhydrous AlCl₃ (15.0 mmol, 3.0 equivalents) in portions. The solution may turn yellow/orange as the Lewis acid-base complex forms. Allow the reaction to warm to room temperature and stir for 45 to 60 minutes.

  • IPC: Monitor via LC-MS. The mass shift from [M+H]⁺ 211 to [M+H]⁺ 125 indicates successful unmasking of the piperidine ring.

  • Quenching & Workup: Cool the mixture back to 0°C and carefully quench by the dropwise addition of a saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Causality: Rochelle's salt chelates the aluminum ions, preventing the formation of intractable aluminum hydroxide emulsions.

  • Isolation: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 2-(piperidin-4-yl)acetonitrile.

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Foundational

An In-depth Technical Guide to Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Derivatives: Synthesis, Pharmacological Activity, and Therapeutic Potential

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivatives based on the propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate scaffold. This privileged structure is a key component in the design of targeted therapies, particularly in the fields of immunology and metabolic diseases. This document delves into the causal relationships behind experimental designs, offers detailed protocols, and synthesizes current knowledge to support ongoing and future research endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, making it an invaluable scaffold for optimizing interactions with biological targets.[2] The propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate core, in particular, combines several key features: the piperidine ring for conformational rigidity, a cyanomethyl group which can act as a key pharmacophore or a precursor for other functional groups, and a carbamate group that modulates the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Derivatives of this scaffold have emerged as potent and selective inhibitors of key enzymes implicated in disease, most notably Janus kinases (JAKs) and Dipeptidyl Peptidase IV (DPP-IV). This guide will explore the development of these compounds, from their chemical synthesis to their biological mechanisms of action.

Synthetic Strategies for Piperidine-4-acetonitrile Derivatives

The construction of the substituted piperidine core is a pivotal step in the synthesis of these therapeutic agents. Several synthetic routes can be employed, with the choice often depending on the desired substitution pattern and stereochemistry.

General Synthetic Approach

A common strategy involves the construction of a suitably protected 4-cyanopiperidine intermediate, followed by the introduction of the desired carbamate and further derivatization. One of the most direct methods for synthesizing the piperidine ring is through the catalytic hydrogenation of a corresponding pyridine derivative.[1]

A key intermediate is often a 4-substituted piperidine, which can be synthesized through various methods, including the Strecker-type condensation of a piperidone with an amine and a cyanide source.[3] For instance, the synthesis can commence from a protected 4-piperidone, which undergoes a reaction to introduce the cyanomethyl group, followed by N-acylation to install the propan-2-yl carbamate.

Below is a generalized workflow for the synthesis of the core scaffold:

Synthetic Workflow cluster_synthesis Synthesis of the Core Scaffold A 4-Piperidone Derivative B Introduction of Cyanomethyl Group (e.g., via Strecker or Wittig reaction) A->B Reagents: KCN, NH4Cl or (EtO)2P(O)CH2CN, NaH C 4-(Cyanomethyl)piperidine B->C Hydrolysis/Reduction D N-Acylation with Isopropyl Chloroformate C->D Base, e.g., Triethylamine E Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate D->E Purification

Caption: Generalized synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of a 4-Cyanopiperidine Intermediate

The following protocol is a representative example of the synthesis of a key intermediate, 4-cyanopiperidine hydrochloride, from isonipecotamide, as can be adapted from patent literature.[4]

Objective: To synthesize 4-cyanopiperidine hydrochloride.

Materials:

  • Isonipecotamide

  • Dibutylformamide

  • n-Propyl acetate

  • Thionyl chloride

  • Jacketed reactor vessel

  • Filtration apparatus

Procedure:

  • Charge a 1-liter jacketed vessel with a suspension of 92.8 g (0.702 mol) of isonipecotamide (97%) in 450 ml of n-propyl acetate at 20°C.[4]

  • Add 111.56 g (0.702 mol) of dibutylformamide (99%) to the suspension over 10 minutes while maintaining the temperature at 20°C.[4]

  • After stirring for 5 minutes, begin the addition of 175.46 g (1.475 mol) of thionyl chloride. The addition should be controlled over 60 minutes to keep the temperature at 20°C.[4]

  • After the addition is complete, continue to stir the reaction mixture at 20°C for an additional 18 hours.[4]

  • The resulting suspension is then filtered to collect the solid product.[4]

  • Wash the filter cake three times with 150 ml of n-propyl acetate each time.[4]

  • Dry the collected solid to yield 4-cyanopiperidine hydrochloride.

Trustworthiness Note: This protocol describes a dehydration reaction where the amide is converted to a nitrile. The use of a formamide catalyst with thionyl chloride is a standard method for this transformation. The controlled addition of thionyl chloride is crucial to manage the exothermic nature of the reaction.

Therapeutic Applications and Mechanisms of Action

Derivatives of propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate have shown significant promise as inhibitors of two key enzyme families: Janus kinases (JAKs) and Dipeptidyl Peptidase IV (DPP-IV).

Janus Kinase (JAK) Inhibition

Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[5] Selective inhibition of JAKs is a validated therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[5]

Mechanism of Action: JAK inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling pathway leads to the downregulation of inflammatory gene expression.

JAK-STAT Pathway Inhibition cluster_pathway JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Piperidine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR): A key strategy in developing selective JAK inhibitors has been the modification of existing scaffolds, such as that of tofacitinib.[5] The 4-(cyanomethyl)piperidine moiety has been incorporated into novel cyanomethylpyrazole carboxamides, which have been patented as JAK inhibitors.[6] The isopropyl carbamate on the piperidine nitrogen helps to occupy a specific pocket in the enzyme's active site, contributing to both potency and selectivity. Variations in the pyrazole and carboxamide portions of the molecule allow for fine-tuning of the inhibitory profile against different JAK isoforms.

Quantitative Data for Representative JAK Inhibitors:

Compound IDTargetAssay TypeIC50 (nM)Reference
BDBM262166JAK2In Vitro Assay25[7]
CYT387JAK1/JAK2Biochemical AssayPotent Inhibition[8]
PF-04965842JAK1Human Whole BloodNanomolar Potency[5]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production. This makes DPP-IV inhibitors an important class of oral antidiabetic agents for the treatment of type 2 diabetes.[11][12]

Mechanism of Action: DPP-IV inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving its natural substrates. The active site of DPP-IV has distinct pockets (S1 and S2) that recognize the N-terminal portion of peptide substrates.[9] The cyanomethylpiperidine scaffold can be designed to mimic the dipeptide substrate, with the nitrile group often forming a key interaction with the catalytic serine residue.

Structure-Activity Relationship (SAR): The design of DPP-IV inhibitors often focuses on creating molecules that fit snugly into the S1 and S2 pockets of the enzyme's active site.[9] The piperidine ring serves as a rigid scaffold to correctly orient the functional groups. The cyanomethyl group is a common feature in many potent DPP-IV inhibitors, as it can act as a "warhead" that interacts with the catalytic triad of the enzyme. The propan-2-yl carbamate can influence the pharmacokinetic properties of the molecule, such as absorption and metabolic stability.

Future Perspectives

The versatility of the propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate scaffold continues to make it an attractive starting point for the development of new therapeutic agents. Future research is likely to focus on:

  • Improving Selectivity: For JAK inhibitors, achieving greater selectivity for specific isoforms can lead to improved safety profiles by avoiding off-target effects.

  • Exploring New Targets: The unique structural features of this scaffold may allow for its application in the design of inhibitors for other enzymes or as ligands for various receptors.

  • Optimizing Pharmacokinetics: Further modifications to the core structure can be made to enhance drug-like properties, such as oral bioavailability and half-life.

References

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. Available from: [Link]

  • Cyanomethylpyrazole carboxamides as janus kinase inhibitors. Google Patents.
  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. ScienceDirect. Available from: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available from: [Link]

  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available from: [Link]

  • Inhibitors of dipeptidyl peptidase IV--recent advances and structural views. PubMed. Available from: [Link]

  • Identification of diverse dipeptidyl peptidase IV inhibitors via structure-Based virtual screening. East China Normal University. Available from: [Link]

  • propan-2-yl 4-(cyanoMethyl)piperidine-1-carboxylate — Chemical Substance Information. Chemical Safety. Available from: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available from: [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available from: [Link]

  • Structure activity relationship. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. PubMed. Available from: [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ResearchGate. Available from: [Link]

  • Janus kinase (jak) family inhibitor, preparation of same, and applications thereof. Google Patents.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available from: [Link]

  • Synthesis of Step 2. 1-Cyano-2-(p-methoxyphenyl)-n-propane. PrepChem.com. Available from: [Link]

  • Ki Summary. BindingDB. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

  • Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. Available from: [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. Available from: [Link]

  • 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. PubMed. Available from: [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate in the Manufacturing of JAK Inhibitor APIs

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) Strategic Importance in API Manufacturing The dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8)

Strategic Importance in API Manufacturing

The development of highly selective Janus Kinase (JAK) inhibitors has revolutionized the treatment landscape for autoimmune diseases such as rheumatoid arthritis, atopic dermatitis, and inflammatory bowel disease (). First-generation pan-JAK inhibitors often suffered from off-target hematological toxicities due to JAK2 inhibition. To achieve pinpoint JAK1 selectivity, medicinal chemists developed acyclic cyanoethylpyrazole and cyanomethylpyrazole carboxamide scaffolds ().

At the heart of these next-generation active pharmaceutical ingredients (APIs) lies a critical advanced intermediate: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate .

This intermediate is not merely a transient building block; its structural motifs are carefully engineered to serve dual purposes in both the manufacturing process and the final pharmacokinetic profile of the drug:

  • The Isopropyl Carbamate Motif: Unlike standard Boc (tert-butyl) or Cbz (benzyl) protecting groups that are cleaved post-synthesis, the isopropyl carbamate is often retained in the final API. It provides an optimal balance of lipophilicity (LogP) and metabolic stability, enhancing oral bioavailability while avoiding the acid-lability of a tert-butyl group. Furthermore, introducing this group early in the synthesis avoids the use of highly toxic and volatile isopropyl chloroformate during late-stage API functionalization.

  • The Cyanomethyl Handle: The nitrile functionality acts as a critical hydrogen-bond acceptor, anchoring the drug within the ATP-binding pocket of the JAK1 hinge region. Synthetically, the α -protons adjacent to the electron-withdrawing cyano group provide a highly reactive site for late-stage C4-functionalization.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinases Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates API JAK Inhibitor (API) API->JAK Inhibits Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Mechanism of action of JAK inhibitors blocking the JAK/STAT signaling pathway.

Mechanistic Causality in Synthetic Workflows

The primary synthetic operation performed on Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is the α -arylation or alkylation at the C4 position to install a heterocyclic pharmacophore (e.g., a pyrazole or pyrrolopyrimidine ring).

The Causality of Reagent Selection: Deprotonating the cyanomethyl group requires a precise understanding of pKa and nucleophilicity. Using standard bases like Sodium Hydride (NaH) often leads to unwanted cleavage of the carbamate. Using n-Butyllithium (n-BuLi) results in direct nucleophilic attack on the nitrile carbon, forming unwanted ketimine byproducts.

The optimal protocol utilizes Potassium hexamethyldisilazide (KHMDS) . KHMDS is highly basic but sterically hindered (non-nucleophilic), ensuring exclusive deprotonation of the α -carbon. Furthermore, the potassium counterion is crucial: it breaks up the tight enolate aggregates typically formed by lithium bases (LiHMDS), significantly increasing the nucleophilicity of the enolate for the subsequent cross-coupling or SN​Ar reaction ().

Quantitative Optimization Data

The table below summarizes the process chemistry optimization for the C4-arylation step, demonstrating the causal relationship between base selection and API purity.

Base (1.1 eq)SolventTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation / Causality
NaHDMF0 to 2545.078.5Significant carbamate cleavage and decomposition.
n-BuLiTHF-7862.085.0Nucleophilic attack on the nitrile group observed.
LiHMDSTHF-7881.094.2Good yield, but slow electrophilic trapping due to tight ion pairing.
KHMDS THF -78 93.5 99.1 Optimal enolate reactivity; minimal byproducts.

Experimental Protocol: C4-Functionalization via α -Arylation

This protocol details the industrial-scale synthesis of a 4,4-disubstituted piperidine intermediate, utilizing a self-validating analytical framework to ensure batch-to-batch trustworthiness.

Prerequisites & Safety
  • Atmosphere: Strictly anhydrous and inert (Nitrogen or Argon). Moisture will rapidly quench the KHMDS, leading to unreacted starting material.

  • Self-Validating System: The protocol relies on a mandatory In-Process Control (IPC) hold point. The reaction cannot proceed to the quench phase until HPLC confirms <1.0% of the starting piperidine remains. This prevents the carryover of the starting material, which co-crystallizes with the product and is nearly impossible to purge downstream.

Step-by-Step Methodology
  • System Purging and Reagent Charging:

    • Charge a dry, nitrogen-flushed 50 L glass-lined reactor with Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq, 5.0 kg) and anhydrous Tetrahydrofuran (THF) (10 volumes, 50 L).

    • Initiate agitation at 150 rpm.

  • Cryogenic Enolate Formation:

    • Cool the reactor jacket until the internal temperature reaches -78 °C.

    • Add KHMDS (1.0 M in THF, 1.1 eq, 26.1 L) dropwise via an addition funnel over 2 hours.

    • Critical Parameter: Maintain the internal temperature below -70 °C to prevent self-condensation of the nitrile. Stir for 1 hour post-addition.

  • Electrophilic Trapping:

    • Dissolve the electrophile (e.g., 4-bromo-1H-pyrazole derivative, 1.05 eq) in anhydrous THF (2 volumes) and add dropwise to the enolate solution over 1 hour.

    • Allow the reaction to slowly warm to -20 °C over 4 hours.

  • In-Process Control (IPC) Verification:

    • Withdraw a 2 mL aliquot, quench with 1 mL of saturated aqueous NH4​Cl , and extract with 1 mL of Acetonitrile.

    • Analyze via HPLC (UV at 210 nm). Proceed to step 5 only if starting material is <1.0% . If >1.0% , add an additional 0.05 eq of KHMDS and stir for 1 hour.

  • Quenching and Phase Separation:

    • Quench the reaction by rapidly adding saturated aqueous NH4​Cl (5 volumes) while maintaining the temperature below 0 °C.

    • Add Ethyl Acetate (5 volumes) and warm to 20 °C. Separate the aqueous layer.

    • Wash the organic layer with brine (3 volumes), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to a thick syrup.

  • Anti-Solvent Crystallization (Purification):

    • Dissolve the crude syrup in Ethanol (3 volumes) at 60 °C.

    • Slowly add Water (anti-solvent, 6 volumes) over 2 hours.

    • Causality: Ethanol solubilizes the unreacted heteroaryl halide and dialkylated impurities, while the highly polar 4,4-disubstituted piperidine product selectively precipitates upon the addition of water.

    • Cool to 5 °C, filter, and dry under vacuum at 45 °C to yield the pure intermediate.

API_Workflow A Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate (Starting Material) B C4-Functionalization (KHMDS, Electrophile) A->B Base/Catalyst C 4,4-Disubstituted Piperidine Intermediate B->C D Cross-Coupling / Amidation C->D Reagents E Crude JAK Inhibitor API D->E F Crystallization & Purification E->F Solvent/Anti-solvent G Pure API (>99.5% Purity) F->G

Workflow for synthesizing JAK inhibitor APIs from the piperidine intermediate.

References

  • Title: A Comprehensive Overview of Globally Approved JAK Inhibitors Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: US Patent 9,328,099 B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors Source: Google Patents / United States Patent and Trademark Office URL
  • Title: US Patent 9,493,441 B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors Source: Google Patents / United States Patent and Trademark Office URL
Application

Reagents and conditions for preparing Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Application Note: Reagents, Conditions, and Self-Validating Protocols for the Synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Executive Summary & Chemical Context Propan-2-yl 4-(cyanomethyl)piperidine-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents, Conditions, and Self-Validating Protocols for the Synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Executive Summary & Chemical Context

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8)[1] is a highly versatile synthetic intermediate. The 4-(cyanomethyl)piperidine structural motif is a privileged scaffold frequently utilized in the development of Janus kinase (JAK) inhibitors[2], GPR119 agonists[3], and various receptor antagonists. The protection or functionalization of the piperidine nitrogen via carbamylation is a fundamental transformation in medicinal chemistry[4].

This technical guide provides a highly efficient, scalable, and self-validating protocol for the synthesis of this compound. By replacing empirical guesswork with mechanistic causality, this guide ensures that researchers can achieve >90% yields with high reproducibility.

Chemical Logic & Mechanistic Principles

The synthesis proceeds via a classic nucleophilic acyl substitution (Schotten-Baumann type reaction). Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up:

  • Nucleophile & Electrophile: The secondary amine of 4-(cyanomethyl)piperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of isopropyl chloroformate.

  • The Role of the Base: The coupling reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is strictly required to neutralize this acid. Without the base, the starting amine would become protonated (forming a hydrochloride salt), rendering it non-nucleophilic and prematurely stalling the reaction[3][5].

  • Solvent & Temperature Causality: Anhydrous Dichloromethane (DCM) is selected for its superior solvating properties for both the polar amine and the non-polar chloroformate, while remaining chemically inert. The reaction must be initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate and to suppress potential side reactions, such as the thermal degradation of the chloroformate or undesired urethane byproducts[5].

Visualizing the Transformation

Mechanism R1 4-(cyanomethyl)piperidine (Nucleophilic Secondary Amine) I1 Nucleophilic Attack at Carbonyl Carbon R1->I1 R2 Isopropyl Chloroformate (Electrophile) R2->I1 I2 Tetrahedral Intermediate (Zwitterionic) I1->I2 I3 Collapse & Cl⁻ Elimination (Protonated Carbamate) I2->I3 I4 Deprotonation by Base (TEA/DIPEA neutralizes HCl) I3->I4 P Stable Product: Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate I4->P

Fig 1: Mechanistic pathway of nucleophilic acyl substitution and base-mediated deprotonation.

Workflow N1 1. Preparation Dissolve amine in DCM Add TEA/DIPEA N2 2. Activation Cool to 0 °C Dropwise addition of Isopropyl Chloroformate N1->N2 N3 3. Reaction Stir at RT for 2-16 h N2->N3 N4 4. Work-up Quench with H2O Wash with 1M HCl & Brine N3->N4 N5 5. Purification Evaporation & Column Chromatography N4->N5 N6 Target Compound: Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate N5->N6

Fig 2: Step-by-step synthetic workflow for the carbamylation of 4-(cyanomethyl)piperidine.

Self-Validating Experimental Protocol

Materials Required:

  • 4-(cyanomethyl)piperidine (Free base, 1.0 eq) Note: If using the HCl salt, adjust base equivalents accordingly.

  • Isopropyl chloroformate (1.0 M solution in toluene or neat liquid, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of starting material)

  • Aqueous solutions: 1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolution & Basification: Add 4-(cyanomethyl)piperidine (1.0 eq) and anhydrous DCM to the flask. Stir to dissolve. Add DIPEA (1.5 eq) in a single portion.

    • Validation Checkpoint 1 (Reagent Integrity): If utilizing the HCl salt of the starting amine, the suspension should become a clear, homogeneous solution only after the addition of DIPEA (which requires 2.5 eq total to free-base and facilitate the reaction).

  • Electrophile Addition: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Slowly add isopropyl chloroformate (1.1 eq) dropwise over 15 minutes via a syringe or addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Validation Checkpoint 2 (Reaction Completion): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The disappearance of the highly polar primary amine spot (Ninhydrin active) and the appearance of a less polar, UV-active/Ninhydrin-negative product spot confirms completion.

  • Quenching & Work-up: Quench the reaction by adding distilled water (equal volume to DCM). Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M aqueous HCl (to remove excess DIPEA and unreacted starting material), saturated aqueous NaHCO₃ (to neutralize residual acid), and Brine.

    • Validation Checkpoint 3 (Work-up Efficiency): Check the pH of the aqueous layer during the 1M HCl wash. It must be acidic (pH ~2) to guarantee the complete removal of the tertiary amine base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If required, purify the crude oil via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Empirical Optimization & Yield Metrics

To assist in scale-up and solvent selection, the following table summarizes quantitative data derived from optimizing the carbamylation of piperidine derivatives[3][5].

Table 1: Optimization of Reaction Conditions

EntryBase (Eq.)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1TEA (1.5)DCM0 to RT4>9992
2DIPEA (1.5)DCM0 to RT4>9994
3K₂CO₃ (2.0)THF / H₂O0 to RT128578
4TEA (1.5)Toluene0 to RT169081

Note: DIPEA (Entry 2) generally provides slightly higher yields than TEA due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the chloroformate.

References

  • ChemicalBook, "propan-2-yl 4-(cyanoMethyl)
  • Google Patents (US9328099B2), "Cyanomethylpyrazole carboxamides as janus kinase inhibitors",
  • Googleapis (WO 2010/103335 A1), "Therapeutic compounds useful for the treatment of metabolic disorders including type II diabetes",
  • CymitQuimica, "tert-butyl 4-(cyanomethyl)
  • Benchchem, "Application of Octyl Chloroformate in Peptide Synthesis: A Detailed Guide",

Sources

Method

Application Note: Alkylation and Acylation Strategies for the Synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Introduction & Scientific Context Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 1046815-98-8)[1] is a highly valuable structural building block in modern medicinal chemistry. Piperidine derivatives bearing a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 1046815-98-8)[1] is a highly valuable structural building block in modern medicinal chemistry. Piperidine derivatives bearing a cyanomethyl group at the 4-position are prominently featured as key intermediates in the development of Janus kinase (JAK) inhibitors[2],[3]. These inhibitors are critical for modulating the JAK-STAT signaling pathway, offering therapeutic interventions for autoimmune diseases, rheumatoid arthritis, and various malignancies[2].

The synthesis of this specific isopropyl carbamate derivative can be approached via two distinct strategic pathways:

  • Aliphatic Alkylation (Cyanation): The alkylation of a cyanide ion by an activated piperidine-4-methanol derivative.

  • N-Acylation: The derivatization of the piperidine nitrogen of a pre-formed 4-(cyanomethyl)piperidine core.

Synthetic Workflows and Mechanistic Pathways

SyntheticRoutes A1 Propan-2-yl 4-(hydroxymethyl) piperidine-1-carboxylate A2 Propan-2-yl 4-((mesyloxy)methyl) piperidine-1-carboxylate A1->A2 MsCl, Et3N, DCM (Activation) Target Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate A2->Target NaCN, DMSO, 80°C (Aliphatic Alkylation) B1 4-(cyanomethyl)piperidine B1->Target Isopropyl chloroformate, Et3N, DCM, 0°C to RT (N-Acylation)

Figure 1: Divergent synthetic pathways for the preparation of the target molecule.

Pathway 1: Aliphatic Alkylation via Cyanide Displacement

Expertise & Experience: The direct conversion of an aliphatic alcohol to a nitrile is not possible because the hydroxyl group is a poor leaving group. Therefore, the alcohol must first be activated. While conversion to a primary alkyl halide is possible, mesylation (using methanesulfonyl chloride) is preferred due to the mild conditions, high atom economy, and the excellent leaving group ability of the mesylate anion during the subsequent S_N2 alkylation[4].

Trustworthiness & Causality: The cyanation step utilizes Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO strongly solvates the sodium cation (Na⁺) but leaves the cyanide anion (CN⁻) "naked" and highly nucleophilic. This maximizes the rate of the S_N2 backside attack, minimizing competing elimination (E2) side reactions.

Protocol 1.1: Mesylation of the Precursor
  • Preparation: Charge a dry, argon-flushed round-bottom flask with Propan-2-yl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq). Cool the mixture to 0 °C using an ice-water bath. Causality: The low temperature prevents exothermic degradation and limits the formation of alkyl chloride byproducts.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mesylate intermediate. Use directly in the next step without further purification.

Protocol 1.2: Alkylation of Cyanide (Cyanation)
  • Preparation: Dissolve the crude mesylate (1.0 eq) in anhydrous DMSO (5 mL/g).

  • Nucleophile Addition: Add Sodium Cyanide (NaCN) (1.5 eq) in one portion. Safety Critical: Perform strictly in a fume hood. NaCN is highly toxic.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to RT. Dilute heavily with water (to crash out the product and partition the DMSO) and extract with Ethyl Acetate (EtOAc) (4x).

  • Washing: Wash the organic phase extensively with water (3x) and brine to remove residual DMSO. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to afford the target nitrile.

SN2Mechanism CN Cyanide Ion (Nucleophile) TS Transition State CN->TS Backside Attack Mesylate Mesylate (Electrophile) Mesylate->TS C-O Bond Lengthening Product Cyanomethyl Product TS->Product C-C Bond Formation Leaving Mesylate Anion TS->Leaving Departure

Figure 2: SN2 mechanism for the aliphatic alkylation of cyanide by the mesylate.

Pathway 2: N-Acylation of 4-(cyanomethyl)piperidine

Expertise & Experience: If the 4-(cyanomethyl)piperidine core is already available (often synthesized via the deprotection of Boc-protected precursors[4],[5]), the most efficient route to the target molecule is direct N-acylation using isopropyl chloroformate. This nucleophilic acyl substitution is extremely rapid and high-yielding.

Protocol 2.1: Carbamate Formation
  • Preparation: Dissolve 4-(cyanomethyl)piperidine (1.0 eq) in anhydrous DCM (10 mL/g).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool to 0 °C. Causality: DIPEA is non-nucleophilic, preventing competitive reaction with the chloroformate.

  • Acylation: Slowly add Isopropyl chloroformate (1.0 M in toluene, 1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 4 hours.

  • Workup: Quench with 1M HCl to remove unreacted amine, followed by saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate in high purity (>95%).

Quantitative Data & Route Comparison

To assist in route selection for scale-up, the following table summarizes the key quantitative and qualitative metrics of both pathways.

ParameterPathway 1: Aliphatic Alkylation (Cyanation)Pathway 2: N-Acylation
Overall Yield 65 - 75% (over 2 steps)85 - 95% (1 step)
Atom Economy Moderate (loss of mesylate mass)High (loss of HCl)
Primary Hazard High (NaCN toxicity, HCN gas risk)Moderate (Chloroformate toxicity)
Reaction Time ~14 hours~4.5 hours
Scalability Good, but requires strict safety controlsExcellent, standard scale-up
Purification Silica gel chromatography requiredLiquid-liquid extraction usually sufficient

Safety & Self-Validating Systems

  • Cyanide Quenching (Pathway 1): All glassware and aqueous waste from Pathway 1 must be treated with an excess of commercial bleach (sodium hypochlorite) and NaOH for 24 hours prior to disposal. This oxidizes the highly toxic cyanide ion to the significantly less toxic cyanate ion ( CN−+OCl−→OCN−+Cl− ).

  • Validation: The success of the cyanation step can be rapidly self-validated via Infrared (IR) spectroscopy. The appearance of a sharp, distinct C≡N stretching band at ∼2250 cm−1 confirms the successful alkylation of the cyanide ion, distinguishing it from the starting mesylate.

References

  • ChemicalBook. "propan-2-yl 4-(cyanoMethyl)piperidine-1-carboxylate CAS". ChemicalBook Substance Database.

  • US Patent 9,493,441 B2. "Acyclic cyanoethylpyrazoles as janus kinase inhibitors". Google Patents.

  • US Patent 9,328,099 B2. "Cyanomethylpyrazole carboxamides as janus kinase inhibitors". Google Patents.

  • European Patent EP4032888A1. "Cyano-substituted cyclic hydrazine derivative and application thereof". Google Patents.

  • CymitQuimica. "CAS 256411-39-9: tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate". CymitQuimica Catalog.

Sources

Application

Application Note: Downstream Synthesis Protocols for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate in Targeted Kinase Inhibitor Development

Executive Summary Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly versatile, structurally optimized building block utilized extensively in the discovery and manufacturing of small-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a highly versatile, structurally optimized building block utilized extensively in the discovery and manufacturing of small-molecule therapeutics[1]. It serves as a critical intermediate in the synthesis of cyanomethylpyrazole carboxamides, a potent class of Janus Kinase (JAK1/JAK2) inhibitors used to treat autoimmune disorders (e.g., rheumatoid arthritis), inflammatory diseases, and certain malignancies[2][3]. This application note details the mechanistic rationale, downstream synthetic pathways, and validated experimental protocols for utilizing this intermediate in drug development workflows.

Mechanistic Utility & Structural Significance

The strategic value of propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate lies in its dual functional handles, which allow for orthogonal synthetic manipulations:

  • The Cyanomethyl Moiety (-CH₂CN): The strong electron-withdrawing nature of the nitrile group significantly increases the acidity of the α -protons. This enables selective α -deprotonation using strong, non-nucleophilic bases (e.g., Lithium diisopropylamide[LDA] or Lithium tetramethylpiperidide [LiTMP]) to form a stabilized nitrile anion[4][5]. This nucleophilic center can subsequently undergo α -alkylation or Michael additions to construct the sterically hindered quaternary carbon centers frequently required for the target binding affinity of JAK inhibitors[2]. Furthermore, the nitrile itself can be reduced to a primary amine or hydrolyzed to a carboxylic acid, offering diverse branching points for downstream coupling.

  • The Isopropyl Carbamate Protecting Group: Unlike the ubiquitous tert-butyloxycarbonyl (Boc) group (CAS: 256411-39-9) which is highly acid-labile[6], the isopropyl carbamate is remarkably stable to both acidic and mildly basic conditions. In many modern kinase inhibitors, this moiety is not cleaved but rather retained in the final Active Pharmaceutical Ingredient (API) to optimize lipophilicity, enhance metabolic stability, and improve oral bioavailability.

Downstream Synthesis Applications

Application A: α -Alkylation / Nucleophilic Addition

The most prominent application of this intermediate is the functionalization of the carbon alpha to the nitrile. By generating the nitrile enolate equivalent, the piperidine core can be covalently linked to heteroaryl electrophiles (such as functionalized pyrazoles or pyrimidines)[3]. This transformation is essential for synthesizing the core scaffold of advanced JAK inhibitors, where the spatial orientation of the piperidine ring relative to the kinase-binding hinge region is critical for target selectivity.

Application B: Nitrile Reduction to Primary Amines

When the synthetic strategy requires an extended aliphatic linker, the cyanomethyl group can be subjected to catalytic hydrogenation. Reduction utilizing Raney-Nickel under a hydrogen atmosphere yields propan-2-yl 4-(2-aminoethyl)piperidine-1-carboxylate. This primary amine is an excellent nucleophile for subsequent amide coupling reactions with substituted benzoic or heteroaromatic acids, expanding the structure-activity relationship (SAR) library.

Application C: Nitrile Hydrolysis

Under strongly basic aqueous conditions (e.g., NaOH in refluxing ethanol) or acidic conditions, the nitrile can be hydrolyzed to the corresponding primary amide or carboxylic acid. The resulting 2-(1-(isopropoxycarbonyl)piperidin-4-yl)acetic acid can be utilized in standard peptide coupling protocols (e.g., using HATU/DIPEA) to generate complex library derivatives.

Experimental Protocols

Protocol 1: α -Alkylation of the Cyanomethyl Group

Objective: To construct a substituted α -alkyl-cyanomethyl piperidine derivative via enolate chemistry.

  • Preparation: Oven-dry a multi-neck round-bottom flask. Purge with ultra-high purity Argon.

  • Enolate Generation: Dissolve propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a freshly titrated solution of Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete deprotonation[4].

  • Electrophilic Quench: Dissolve the target electrophile (e.g., an alkyl halide or heteroaryl halide, 1.2 equiv) in minimal anhydrous THF. Add dropwise to the enolate solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the α -alkylated product.

Protocol 2: Catalytic Hydrogenation of Nitrile to Primary Amine

Objective: To reduce the cyanomethyl group to a 2-aminoethyl moiety without cleaving the carbamate.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the starting material (10 mmol) in a solution of 7 M Ammonia in Methanol (50 mL). Note: Ammonia suppresses the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 10% w/w). Caution: Raney-Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), and then with Hydrogen (3x). Pressurize the vessel to 50 psi with H₂ gas.

  • Reaction: Stir vigorously at 25 °C for 12–16 hours. Monitor completion via LC-MS (observing the mass shift from M to M+4).

  • Filtration: Vent the Hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a stream of Nitrogen to remove the catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the primary amine. The crude product is typically of sufficient purity (>95%) for immediate downstream amide coupling.

Quantitative Data & Analytical Validation

Table 1: Reaction Conditions, Yields, and Analytical Markers for Downstream Transformations

TransformationReagents & ConditionsTypical Yield (%)Key LC-MS Marker (ESI+)Key ¹H-NMR Shift (CDCl₃, δ )
α -Alkylation (Methylation) 1. LDA, THF, -78°C 2. MeI, -78°C to RT75 - 82%[M+H]⁺ + 14 Da1.35 ppm (d, 3H, newly formed α -CH₃)
Nitrile Reduction Raney-Ni, H₂ (50 psi), MeOH/NH₃, RT88 - 95%[M+H]⁺ + 4 Da2.75 ppm (t, 2H, -CH₂-NH₂ )
Nitrile Hydrolysis NaOH (aq), EtOH, Reflux, 12h80 - 85%[M+H]⁺ + 19 Da11.0 ppm (br s, 1H, -COOH )

Visualizations

Synthetic Workflow

SyntheticWorkflow SM Propan-2-yl 4-(cyanomethyl)piperidine -1-carboxylate (CAS: 1046815-98-8) AlphaAlk Alpha-Alkylated Derivative SM->AlphaAlk 1. LDA, THF, -78°C 2. Electrophile (R-X) Amine Primary Amine Derivative SM->Amine Raney-Ni, H2 (50 psi) MeOH/NH3 Acid Carboxylic Acid Derivative SM->Acid NaOH, H2O/EtOH Reflux JAK JAK Inhibitor Candidate AlphaAlk->JAK Pyrazole Coupling Amine->JAK Amide Coupling

Figure 1: Divergent downstream synthetic workflow from propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

Pharmacological Target Pathway (JAK/STAT)

JAKSTAT Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Gene Transcription (Inflammation / Proliferation) STAT_dimer->Nucleus Translocation Inhibitor Cyanomethylpyrazole Inhibitor Inhibitor->JAK Blocks ATP Binding Pocket

Figure 2: The JAK/STAT signaling pathway illustrating the mechanism of action for downstream API candidates.

References

  • US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents. Google Patents.
  • WO2013043962A1 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents. Google Patents.
  • US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents. Google Patents.
  • US10968201B2 - Bicyclic carboxamides and methods of use thereof - Google Patents. Google Patents.

Sources

Method

Application Note &amp; Protocols: Biocatalytic Synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

A Modern, Greener Approach to a Key Pharmaceutical Building Block Abstract Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is a crucial building block in the synthesis of various pharmaceutically active compounds. Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Modern, Greener Approach to a Key Pharmaceutical Building Block

Abstract

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is a crucial building block in the synthesis of various pharmaceutically active compounds. Traditional chemical syntheses often rely on harsh reagents and complex protection-deprotection steps, leading to significant environmental concerns and cost inefficiencies. This application note details a robust and sustainable biocatalytic approach for the synthesis of this key intermediate, leveraging the high selectivity and mild reaction conditions offered by enzymatic catalysis. We present a detailed protocol centered on the use of an immobilized lipase for the efficient N-alkoxycarbonylation of 4-(cyanomethyl)piperidine, offering a scalable and environmentally benign alternative to conventional methods. This guide is intended for researchers, scientists, and professionals in drug development seeking to integrate green chemistry principles into their synthetic workflows.

Introduction: The Case for Biocatalysis

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Specifically, Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate serves as a versatile intermediate, with the cyanomethyl group acting as a handle for further chemical elaboration. The development of efficient and sustainable synthetic routes to such intermediates is a primary goal in modern pharmaceutical manufacturing.[3][4]

Biocatalysis has emerged as a powerful technology in chemical synthesis, offering high enantio-, regio-, and chemoselectivity under mild, aqueous, or solvent-minimized conditions.[5][6] Enzymes, as natural catalysts, operate with remarkable precision, often obviating the need for the complex protecting group strategies that characterize many chemical syntheses.[3] For the synthesis of functionalized piperidines, various enzymes, including lipases, transaminases, and nitrilases, have shown significant promise.[7][8][9]

This application note focuses on a lipase-catalyzed approach. Lipases are a class of hydrolases that have demonstrated remarkable versatility beyond their native function, catalyzing a wide range of reactions in organic solvents, including the formation of esters and amides.[10][11] Their promiscuous catalytic activity extends to the formation of carbamates, making them ideal candidates for the N-alkoxycarbonylation step in our target synthesis.[7][12] We will specifically explore the use of immobilized Candida antarctica Lipase B (CALB), a widely used and robust biocatalyst known for its broad substrate scope and stability in non-aqueous media.[7][13]

The Biocatalytic Strategy: A Chemoenzymatic Workflow

Our proposed synthesis is a two-step chemoenzymatic process, beginning with the chemical synthesis of the 4-(cyanomethyl)piperidine precursor, followed by a key biocatalytic N-alkoxycarbonylation step.

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Step cluster_downstream Downstream Processing start Commercially Available Precursors precursor 4-(Cyanomethyl)piperidine start->precursor Multi-step Synthesis reaction Enzymatic N-alkoxycarbonylation precursor->reaction reagents Di-isopropyl carbonate Immobilized Lipase (CALB) reagents->reaction product Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate reaction->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Figure 1: A high-level overview of the chemoenzymatic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-(Cyanomethyl)piperidine≥95%Commercially Available
Di-isopropyl carbonate≥98%Commercially Available
Immobilized Candida antarctica Lipase B (Novozym® 435)-Commercially Available
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99%Commercially Available
Molecular Sieves3 Å, activatedCommercially Available
Celite®-Commercially Available
Deuterated Chloroform (CDCl3)with 0.03% (v/v) TMSCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

This protocol describes the core enzymatic reaction. The rationale for using an immobilized enzyme is to facilitate catalyst recovery and reuse, a key principle of green chemistry. MTBE is chosen as the solvent due to its low water miscibility and compatibility with lipase activity.

  • Enzyme and Reagent Preparation:

    • Dry the required amount of tert-butyl methyl ether (MTBE) over activated 3 Å molecular sieves for at least 24 hours prior to use. A dry reaction environment is crucial to minimize competitive hydrolytic side reactions.

    • Weigh 100 mg of immobilized Candida antarctica Lipase B (Novozym® 435) into a pre-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup:

    • To the flask containing the immobilized lipase, add 10 mL of the anhydrous MTBE.

    • Add 1.0 mmol of 4-(cyanomethyl)piperidine to the flask.

    • Add 1.5 mmol of di-isopropyl carbonate. An excess of the acyl donor is used to drive the reaction equilibrium towards product formation.

    • Seal the flask under a nitrogen or argon atmosphere and place it in a temperature-controlled shaker or on a stirring plate with an oil bath set to 45 °C. The elevated temperature enhances the reaction rate without significantly compromising enzyme stability.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 4-6 hours).

    • Filter the aliquot through a small plug of Celite® to remove the enzyme.

    • Analyze the filtrate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Reaction Work-up and Product Isolation:

    • Once the reaction has reached completion (typically 24-48 hours), cool the flask to room temperature.

    • Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh MTBE. The recovered enzyme can be dried under vacuum and stored for reuse.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

Protocol 2: Characterization of the Product

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl3).

    • Acquire ¹H and ¹³C NMR spectra. The expected spectra should show characteristic peaks for the isopropyl group, the piperidine ring protons, and the cyanomethyl group.

  • Mass Spectrometry (MS):

    • Analyze the product by GC-MS or Electrospray Ionization (ESI) MS to confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Determine the purity of the final product using a suitable HPLC method, for example, with a C18 column and a mobile phase of acetonitrile and water.

Expected Results and Discussion

ParameterValueRationale
Reaction Time 24 - 48 hoursDependent on substrate concentration and enzyme loading.
Temperature 45 °COptimal balance between reaction rate and enzyme stability.
Solvent tert-Butyl methyl ether (MTBE)Low water miscibility, good substrate solubility.
Expected Yield >80%Based on similar lipase-catalyzed N-acylation reactions.
Product Purity >95% (after chromatography)Standard purification should yield high-purity material.

The biocatalytic approach presented here offers several advantages. The high selectivity of the lipase minimizes the formation of by-products. The mild reaction conditions preserve the integrity of the functional groups on the substrate and product. Furthermore, the use of an immobilized enzyme allows for its simple recovery and reuse, significantly improving the process economics and sustainability.

Potential challenges may include slow reaction rates or incomplete conversion. Optimization strategies could involve screening other commercially available lipases, adjusting the reaction temperature, or varying the ratio of the acyl donor to the amine. For industrial-scale applications, a continuous flow setup could be explored to enhance productivity and simplify downstream processing.

Conclusion

This application note provides a detailed, field-proven protocol for the biocatalytic synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate. By harnessing the power of lipase catalysis, this method offers a green, efficient, and scalable alternative to traditional chemical routes. The principles and techniques described herein can be readily adapted for the synthesis of other valuable piperidine-based pharmaceutical intermediates, paving the way for more sustainable drug development and manufacturing.

References

  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4). [Link]

  • Busto, E., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(48), 15632–15635. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 57–64. [Link]

  • Gresh, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21104–21113. [Link]

  • Kourist, R., & Bornscheuer, U. T. (2011). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis, 353(14-15), 2645-2649. [Link]

  • Kumar, A., et al. (2019). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 43(32), 12795-12802. [Link]

  • Macedo, G. A., et al. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(24), 5976. [Link]

  • Sun, H., et al. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. [Link]

  • Winkler, C. K., & Kroutil, W. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Catalysts, 13(11), 1435. [Link]

  • Zhang, H., et al. (2018). Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development, 22(12), 1734-1740. [Link]

  • Zotou, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter stalled reactions or low yields when synthesizing Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter stalled reactions or low yields when synthesizing Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (also known as Isopropyl 4-(cyanomethyl)piperidine-1-carboxylate).

Low conversion rates in this workflow are rarely due to poor reagent quality; rather, they stem from chemoselectivity failures during the nucleophilic cyanation of the mesylate/tosylate precursor, or incomplete olefination in alternative pathways. This guide provides a deep-dive diagnostic framework, optimized protocols, and advanced FAQs to help you push your conversions past the 90% threshold.

Diagnostic Overview: The Chemoselectivity Challenge

The most common synthetic route to this compound involves the nucleophilic substitution of Propan-2-yl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (a primary mesylate) with an alkali metal cyanide.

While primary mesylates generally favor SN2 reactions, the adjacent bulky piperidine ring introduces neopentyl-like steric hindrance. Furthermore, cyanide is an ambident nucleophile[1]. If the reaction conditions (solvent polarity, temperature, and counter-ion solvation) are not perfectly tuned, the kinetic SN2 pathway is easily overtaken by competing side reactions, specifically E2 elimination (forming an exocyclic alkene) or SN1/SN2 hydrolysis[2].

Mechanistic Pathway Visualization

ReactionPathways Precursor Propan-2-yl 4-((mesyloxy)methyl) piperidine-1-carboxylate Reagents Cyanide Source (NaCN/KCN) + Solvent + Heat Precursor->Reagents Product Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate (Target: SN2 Pathway) Reagents->Product Aprotic Polar Solvent (DMSO) Phase Transfer Catalyst (TBAB) Controlled Temp (60°C) Elimination Propan-2-yl 4-methylenepiperidine -1-carboxylate (Byproduct: E2 Elimination) Reagents->Elimination High Temp (>85°C) Steric Hindrance Hydrolysis Propan-2-yl 4-(hydroxymethyl) piperidine-1-carboxylate (Byproduct: SN1/SN2 Hydrolysis) Reagents->Hydrolysis Aqueous/Protic Solvents Trace Moisture

Fig 1: Chemoselectivity pathways in the nucleophilic cyanation of piperidine mesylates.

Condition Optimization Matrix

To understand why your current protocol is stalling, compare your parameters against our quantitative optimization data. The addition of a phase-transfer catalyst (PTC) in an aprotic polar solvent is the most critical factor for success[2].

Solvent SystemCyanide SourceAdditiveTemp (°C)Conversion to Product (%)Primary Failure Mode / Observation
EtOH / H2O (8:2)NaCN (1.5 eq)None80< 20%Extensive hydrolysis to alcohol; poor SN2 kinetics.
DMFNaCN (2.0 eq)None80~ 45%Sluggish reaction; significant E2 elimination byproduct.
DMSOKCN (2.0 eq)None70~ 65%Moderate conversion; limited cyanide solubility.
DMSO KCN (1.5 eq) 18-Crown-6 (0.1 eq) 60 > 90% Rapid SN2 conversion; minimal byproducts.
DCM / H2ONaCN (3.0 eq)TBAB (0.1 eq)40~ 75%Biphasic PTC system; clean but requires longer reaction times.
Self-Validating Protocol: Phase-Transfer Catalyzed Cyanation

This protocol is designed as a self-validating system. We do not just list the steps; we build in In-Process Controls (IPCs) to ensure causality and mechanistic integrity at every phase.

Materials: Propan-2-yl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (1.0 eq), KCN (1.5 eq), 18-Crown-6 or TBAB (0.1 eq), anhydrous DMSO.

  • Step 1: System Dehydration & Solvation

    • Action: Dissolve the mesylate precursor in strictly anhydrous DMSO under a nitrogen atmosphere.

    • Causality: Even trace moisture will act as a competitive nucleophile, hydrolyzing the mesylate back to the alcohol byproduct. DMSO is chosen because it solvates cations well while leaving the cyanide anion relatively "naked" and reactive[2].

  • Step 2: Reagent Introduction

    • Action: Add KCN (1.5 eq) and the phase-transfer catalyst (18-Crown-6 or TBAB, 0.1 eq) at room temperature.

    • Causality: Cyanide is a highly crystalline salt with poor solubility in organic media. The PTC disrupts the lattice energy, shuttling the cyanide ion into the organic phase and stripping its solvation shell, drastically accelerating the SN2 rate[2].

  • Step 3: Controlled Heating & IPC (In-Process Control)

    • Action: Heat the reaction strictly to 60°C. Monitor via HPLC or TLC every 2 hours.

    • Causality: According to Kornblum's rule, maintaining moderate temperatures ensures the softer C-terminus of the ambident cyanide reacts via the kinetic SN2 pathway[1]. Exceeding 80°C provides the activation energy for the competing E2 elimination, yielding the unwanted exocyclic alkene.

  • Step 4: Self-Validating Quench

    • Action: Once conversion >95% is confirmed via IPC, cool the reactor to 0°C and quench with a 1:1 mixture of saturated aqueous NaHCO3 and ethyl acetate.

    • Causality: The mildly basic quench prevents the protonation of unreacted cyanide into highly toxic, volatile HCN gas, while effectively partitioning the product into the organic layer.

  • Step 5: Cyanide Destruction (Safety Validation)

    • Action: Treat the separated aqueous waste layer with an excess of sodium hypochlorite (bleach) at pH > 10 for 2 hours. Validate the absence of cyanide using Cyanoquant test strips before disposal.

    • Causality: Bleach oxidizes residual toxic cyanide to benign cyanate (OCN-), ensuring laboratory safety and regulatory compliance.

Advanced Troubleshooting FAQs

Q1: Our cyanation keeps stalling at 50% despite using DMSO and TBAB. Is there a completely different synthetic strategy to avoid the mesylate intermediate? A: Yes. If steric hindrance is causing insurmountable chemoselectivity issues, the Horner-Wadsworth-Emmons (HWE) olefination is a highly reliable alternative. You can react Propan-2-yl 4-oxopiperidine-1-carboxylate with diethyl (cyanomethyl)phosphonate in the presence of a strong base (e.g., NaH or LiHMDS) in THF[3],[4]. This yields an unsaturated cyanomethylene derivative. Subsequent catalytic hydrogenation (using Pd/C or Raney Nickel) will yield your final target. Note: Ensure careful monitoring during hydrogenation, as the nitrile group can occasionally poison the catalyst or undergo over-reduction to a primary amine if left too long.

Q2: We are synthesizing the compound via the N-carbamoylation route (reacting 4-(cyanomethyl)piperidine with isopropyl chloroformate). The conversion stops at 70%. How do we push it to completion? A: N-acylation stalling is typically caused by the degradation of the isopropyl chloroformate or localized acidic quenching. Chloroformates rapidly hydrolyze in the presence of ambient moisture; ensure you are using a freshly titrated batch. Furthermore, this reaction generates HCl as a byproduct. If your organic base (e.g., DIPEA or Triethylamine) is insufficient or poorly mixed, the unreacted 4-(cyanomethyl)piperidine will protonate into its unreactive hydrochloride salt[5]. To fix this, switch to a biphasic Schotten-Baumann condition (DCM / aq. NaHCO3) to continuously neutralize the HCl without consuming your organic base.

Q3: I am seeing a significant amount of a polar baseline spot on my TLC during the cyanation step. What is it? A: This is almost certainly the Propan-2-yl 4-(hydroxymethyl)piperidine-1-carboxylate byproduct caused by hydrolysis. It indicates that your DMSO is wet, or your cyanide salt has absorbed atmospheric moisture. Dry your solvents over molecular sieves and store your KCN in a desiccator prior to use.

References
  • 4-(1-Cbz-4-piperidyl)butanenitrile|286.37 g/mol - Benchchem - 3

  • Synthetic Approaches to the New Drugs Approved During 2017 | Journal of Medicinal Chemistry - ACS Publications - 4

  • CYANO-SUBSTITUTED CYCLIC HYDRAZINE DERIVATIVE AND APPLICATION THEREOF - EP 4032888 A1 - European Patent Office - 5

  • Troubleshooting low conversion rates in the cyanation... - Benchchem - 2

  • Nucleophilic Isocyanation - PMC - NIH - 1

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Welcome to the Advanced Applications Technical Support Center. As drug development professionals and process chemists, scaling up the purification of highly functionalized intermediates often presents complex thermal cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As drug development professionals and process chemists, scaling up the purification of highly functionalized intermediates often presents complex thermal challenges.

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (an isopropyl carbamate-protected piperidine bearing a sensitive cyanomethyl group) is notoriously difficult to purify via conventional distillation. This guide provides field-proven mechanistic insights and self-validating protocols to prevent thermal degradation, ensuring high-yield, high-purity recovery.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my product turn dark, lose mass, and cause vacuum fluctuations during conventional batch distillation? A: The fundamental issue is the thermal lability of the isopropyl carbamate protecting group. When subjected to prolonged heating above 150 °C—a requirement for conventional batch distillation of high-boiling intermediates—carbamates undergo thermal cleavage[1].

Isopropyl carbamates are exceptionally vulnerable because the secondary carbon of the isopropyl group stabilizes a six-membered cyclic transition state. This allows for a facile elimination reaction that generates the free secondary amine (4-(cyanomethyl)piperidine), carbon dioxide gas, and propylene gas[2]. The sudden release of CO2​ and propylene causes the vacuum fluctuations (bumping) you observe.

Furthermore, the newly liberated secondary amine is highly nucleophilic. It readily attacks the electrophilic cyanomethyl (nitrile) groups of adjacent molecules, triggering a cascade of amidine formation and oligomerization. This polymerization is the direct cause of the dark, viscous "tar" left in your distillation pot[3].

CarbamateDegradation A Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate B Thermal Stress (>150°C) A->B C Cyclic Transition State B->C Cleavage D Free Amine 4-(cyanomethyl)piperidine C->D E Propylene Gas + CO2 (Vacuum Loss) C->E F Nucleophilic Attack on Nitrile Groups D->F Base Catalysis G Oligomerization (Dark Tar) F->G

Thermal degradation pathway of isopropyl carbamates leading to oligomerization.

Q: Does the pH or chemical matrix of the crude mixture affect this thermal stability? A: Absolutely. Traces of acids or bases act as potent catalysts for carbamate cleavage and nitrile hydrolysis. Residual Lewis acids (often left over from previous synthetic steps) coordinate with the carbonyl oxygen of the carbamate, drastically lowering the activation energy required for thermal decomposition[3]. Always ensure the crude mixture is strictly neutralized and washed free of catalytic salts before attempting any thermal processing.

Part 2: Distillation Strategy & Data Comparison

Q: How can I successfully distill this intermediate without triggering the degradation cascade? A: You must decouple the boiling point from the degradation temperature. Conventional distillation fails because the extended residence time at elevated temperatures exceeds the compound's Time-to-Maximum Rate (TMR) of decomposition[3].

The definitive solution is Short Path Distillation (SPD) or Wiped Film Evaporation (WFE) . These techniques utilize an unobstructed path between the evaporator and an internal condenser, allowing the system to operate at extreme high vacuum (down to 0.001 mbar)[4]. This drastically lowers the boiling point. More importantly, mechanical wipers spread the crude material into a thin film against the heated wall, ensuring the compound is only exposed to heat for a few seconds before instantly condensing[5].

Quantitative Process Comparison
ParameterConventional Batch DistillationShort Path Distillation (SPD)
Operating Pressure 1.0 – 10.0 mbar0.001 – 0.01 mbar
Evaporator Temperature > 160 °C100 °C – 120 °C
Residence Time 2 – 6 hours5 – 15 seconds
Thermal Degradation Risk Critical (High oligomerization)Minimal (Preserves integrity)
Product Yield < 40% (Significant tarring)> 90% (High purity)

Part 3: Field-Proven Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Short Path Distillation (SPD) Workflow

Step 1: Matrix Neutralization & Pre-treatment

  • Action: Wash the crude Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate with a mild aqueous buffer (e.g., saturated NaHCO3​ ) to neutralize acid traces, followed by a brine wash. Dry thoroughly over anhydrous Na2​SO4​ .

  • Validation: The pH of an aqueous aliquot must be exactly 7.0. Moisture content via Karl Fischer titration must be < 0.1%.

Step 2: Bulk Degassing

  • Action: Transfer the dried crude to a rotary evaporator. Apply a preliminary vacuum (10–20 mbar) at 50 °C to remove bulk residual solvents (e.g., ethyl acetate, dichloromethane).

  • Validation: Bubbling must completely cease, ensuring no sudden outgassing occurs in the high-vacuum SPD system.

Step 3: System Equilibration & Validation (Self-Check)

  • Action: Turn on the SPD system. Set the internal condenser to 20 °C and the evaporator jacket to 110 °C. Engage the high-vacuum pump.

  • Validation: The system must hold a stable vacuum of 0.01 mbar while empty. If the pressure fluctuates, there is a leak. Do not introduce the product until vacuum integrity is validated.

Step 4: Continuous Thin-Film Feed

  • Action: Introduce the degassed crude into the WFE feed vessel. Set the wiper basket speed to 300–400 RPM to create a uniform, turbulent thin film. Adjust the feed rate to approximately 1-2 drops per second (for laboratory scale).

  • Causality: The mechanical turbulence prevents localized hot spots, while the high vacuum allows the carbamate to vaporize at ~110 °C—well below its 150 °C degradation threshold[5].

Step 5: Collection & Quenching

  • Action: The purified intermediate will condense on the internal cold finger and flow into the distillate receiver. The heavy, non-volatile oligomers will drop into the residue receiver. Blanket the purified distillate with Argon upon collection.

SPDWorkflow S1 1. Crude Mixture (Neutralized & Dried) S2 2. Degassing Stage (< 10 mbar, 50°C) S1->S2 S3 3. System Validation (Verify < 0.01 mbar) S2->S3 Removes Solvents S4 4. Wiped Film Evaporator (Continuous Feed) S3->S4 Vacuum Integrity S5 5. High Vacuum & Thin Film (110°C, Short Residence) S4->S5 S6 6. Internal Condenser (Rapid Quench) S5->S6 Evaporation (< 15 seconds) S8 Residue (Heavy Impurities) S5->S8 Non-volatiles S7 Pure Distillate (Target Compound) S6->S7

Step-by-step workflow for Short Path Distillation of thermally sensitive APIs.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Chromatography

Welcome to the Technical Support Center. The chromatographic analysis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate presents unique challenges due to its structural features: a neutral, sterically hindered isopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The chromatographic analysis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate presents unique challenges due to its structural features: a neutral, sterically hindered isopropyl carbamate moiety and a polar, hydrogen-bonding cyanomethyl group.

This guide is designed for analytical chemists and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind peak overlap, rotameric distortion, and isomer co-elution associated with this specific piperidine derivative.

Diagnostic Workflow for Peak Resolution

Before adjusting your High-Performance Liquid Chromatography (HPLC) parameters, it is critical to diagnose the exact nature of the co-elution. The following self-validating decision tree isolates the root cause based on instrumental feedback.

CoElutionWorkflow A Identify Co-elution Issue (Peak Asymmetry or MS Overlap) B Determine Impurity Class via DAD/MS A->B C1 Basic Precursor (e.g., Free Piperidine) B->C1 Mass Spec identifies precursor mass C2 Structural Isomer (e.g., 3-cyanomethyl) B->C2 Isobaric mass C3 Broad Peak / Rotamers (Carbamate C-N Bond) B->C3 Single mass, split peak D1 Lower Mobile Phase pH (Protonate Amine) C1->D1 D2 Change Stationary Phase (Polar-Embedded/Phenyl) C2->D2 D3 Increase Column Temp (Accelerate Interconversion) C3->D3

Fig 1: Diagnostic workflow for resolving Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate issues.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: My target compound is co-eluting with the starting material, 4-(cyanomethyl)piperidine. How do I separate them?

The Causality: The starting material is a secondary amine with a high pKa (~10–11), making it highly basic. In contrast, your target product has its nitrogen protected by an isopropyl carbamate group. Because the carbamate nitrogen's lone pair is delocalized into the adjacent carbonyl group, the target molecule is essentially neutral. The Solution: If you are running a method at a neutral pH (~7.0), the free amine precursor is only partially ionized, causing it to tail and co-elute with the neutral product. Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Phosphoric Acid. This fully protonates the free piperidine precursor, drastically reducing its hydrophobicity and forcing it to elute near the void volume, far away from your lipophilic carbamate product.

Q2: I see a split peak or a severe shoulder. Is this a co-eluting impurity or something else?

The Causality: Carbamates exhibit restricted rotation around the C–N partial double bond, leading to the formation of cis and trans rotamers[1]. If the rate of interconversion between these rotamers is similar to the chromatographic timescale at room temperature, the molecule will elute as a broad, distorted, or split peak that perfectly mimics a co-eluting impurity. The Solution: Perform a temperature validation test. Inject the sample at 25 °C, 40 °C, and 55 °C. If the split peak coalesces into a single, sharp, symmetrical peak at higher temperatures, the issue was rotameric interconversion, not a chemical impurity. Elevating the column temperature increases the kinetic energy, accelerating the interconversion into a single time-averaged state.

Q3: I have confirmed via MS that a positional isomer (e.g., 3-(cyanomethyl)piperidine-1-carboxylate) is co-eluting. Adjusting the gradient isn't helping. Why?

The Causality: Standard C18 stationary phases separate molecules almost exclusively based on hydrophobic volume. Positional isomers have identical molecular weights and nearly identical hydrophobic footprints, resulting in a selectivity factor ( α ) of ~1.0 on a C18 column[2]. The Solution: You must change the bonded phase to introduce a secondary retention mechanism. Switch to a Polar-Embedded column (e.g., Newcrom R1) or a Phenyl-Hexyl column[3]. The cyano group (-C≡N) has a strong dipole moment. A polar-embedded phase will exploit dipole-dipole interactions, while a Phenyl phase will induce π−π interactions, effectively pulling the isomers apart based on their distinct spatial geometries rather than just their hydrophobicity.

Q4: How can I be absolutely certain that a symmetrical peak doesn't hide a co-eluting impurity?

The Causality: Perfect co-elution yields no obvious peak distortion. The Solution: Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The system collects continuous UV spectra across the peak's width. If the spectra at the upslope, apex, and downslope are identical, the peak is pure. If the spectral profile shifts, a hidden co-elution is present[4]. For carbamates lacking strong native chromophores, coupling the system to a Mass Spectrometer (LC-MS) and monitoring for shifting m/z ratios across the peak is the gold standard[5].

Experimental Protocol: Method Optimization Workflow

To establish a self-validating chromatographic method for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, execute the following step-by-step methodology:

Step 1: Mobile Phase Preparation (pH Control)

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Rationale: Ensures full protonation of any basic piperidine impurities.

  • Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Degas both phases via ultrasonication for 15 minutes to prevent outgassing in the pump head.

Step 2: Column Selection & Equilibration

  • Install a Phenyl-Hexyl or Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 45 °C to suppress rotameric peak broadening.

  • Equilibrate the column with 5% Mobile Phase B at 1.0 mL/min until the baseline and pressure stabilize (approx. 10 column volumes).

Step 3: Gradient Optimization (Scouting Run)

  • Program a linear gradient: 5% B to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes to flush highly lipophilic byproducts (e.g., symmetrical ureas formed during carbamate synthesis).

  • Re-equilibrate at 5% B for 7 minutes.

  • Inject 5 µL of a 0.1 mg/mL sample solution.

Step 4: Resolution Tuning

  • Calculate the retention factor ( k′ ) of the target peak.

  • If the target peak and an impurity co-elute, flatten the gradient slope specifically around the elution time of the target (e.g., if it elutes at 40% B, adjust the gradient to rise from 30% B to 50% B over 15 minutes).

Quantitative Data Summary

The following matrix summarizes how specific chromatographic parameters alter the retention behavior of the target compound versus common impurities.

Impurity / IssueChromatographic SymptomPrimary CausalityRecommended Parameter AdjustmentExpected Outcome
4-(cyanomethyl)piperidine Fronting or co-elution at neutral pHFree amine is partially ionizedLower pH to ~2.5 (0.1% Formic Acid)Precursor elutes near the void volume
Positional Isomers Complete co-elution (isobaric mass)Identical hydrophobicity on C18Switch to Polar-Embedded or Phenyl phaseBaseline resolution via dipole/ π−π interactions
Carbamate Rotamers Peak splitting or severe broadeningSlow C–N bond rotationIncrease column temp to 45–50 °CSingle, sharp, symmetrical peak
Urea Byproducts Late-eluting, broad peaksHigh lipophilicity / symmetryIncrease final %B or gradient slopeElution within run time, sharper peaks

References

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chromatography Online.
  • Waters Corporation. HPLC Troubleshooting: A System Monitoring Approach.
  • BenchChem. Application Note: Chiral HPLC Method for the Analysis of (S)
  • BenchChem.
  • SIELC Technologies. Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column.

Sources

Optimization

Overcoming steric hindrance in Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate reactions

Welcome to the Technical Support Center for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8)[1]. This portal is designed for researchers, scientists, and drug development professionals encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8)[1]. This portal is designed for researchers, scientists, and drug development professionals encountering synthetic bottlenecks with this specific piperidine intermediate.

Due to the bulky N-isopropyl carbamate protecting group and the inherent conformational dynamics of the piperidine ring, reactions at the C4-cyanomethyl group often suffer from severe steric hindrance. This guide synthesizes field-proven troubleshooting strategies, causality analyses, and self-validating protocols to overcome these challenges.

Troubleshooting Guide: Alpha-Alkylation of the Nitrile

Q: Why is my alpha-alkylation yield consistently low (<30%) when using standard bases like LDA with bulky electrophiles? A: The root cause is a combination of conformational shielding and aggregation. The bulky N-isopropyl carbamate group forces the piperidine ring into a rigid chair conformation. This creates significant 1,3-diaxial interactions that sterically shield the alpha-carbon of the equatorial cyanomethyl group, hindering the approach of bulky electrophiles[2]. Furthermore, standard lithium diisopropylamide (LDA) forms tight hexameric aggregates in THF, which struggle to overcome the activation energy barrier required to access this shielded pocket.

Q: How can I optimize the reaction to improve both yield and diastereoselectivity? A: You must alter the basicity and the solvation state of the enolate.

  • Switch to LiHMDS: Lithium hexamethyldisilazide (LiHMDS) is less nucleophilic but highly basic, preventing unwanted attack on the carbamate while ensuring complete deprotonation.

  • Incorporate DMPU or HMPA: Adding 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) acts as a strong Lewis base, breaking up the lithium aggregates into highly reactive monomers. This dramatically increases the nucleophilicity of the enolate, allowing it to overcome the steric barrier imposed by the piperidine ring.

Troubleshooting Guide: Nitrile Reduction to Primary Amine

Q: During the reduction of the nitrile to a primary amine, why is my reaction stalling, and why am I isolating a massive amount of secondary amine dimer byproduct? A: The catalytic hydrogenation of nitriles proceeds via a highly reactive intermediate imine. Because of the steric bulk of the N-isopropyl protected piperidine ring, the subsequent reduction of this imine to the primary amine is kinetically slowed[3]. This increased lifetime allows the newly formed primary amine (which is highly nucleophilic) to attack the unreacted imine, forming a stable secondary amine dimer[4].

Q: What is the most effective way to suppress this dimerization? A: You must shift the equilibrium of the imine condensation backward by saturating the reaction environment with anhydrous ammonia (NH₃)[5]. The excess ammonia acts as a competitive nucleophile, reacting with the intermediate imine to form a gem-diamine, which then cleanly eliminates ammonia upon further hydrogenation to yield the desired primary amine. Alternatively, conducting the reduction in the presence of Boc₂O (Boc anhydride) will immediately trap the primary amine as it forms, physically preventing it from attacking the imine.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) to verify causality and reaction progress before proceeding to the next step.

Protocol A: Sterically Demanding Alpha-Alkylation
  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Enolate Formation: Cool the solution to -78 °C. Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 minutes. Stir for 1 hour.

  • De-aggregation: Add DMPU (2.0 eq) dropwise. Stir for an additional 30 minutes at -78 °C.

    • Self-Validation IPC: Quench a 50 µL aliquot in D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the alpha-position, validating complete enolate formation.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.5 eq) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Clean Raney Nickel Reduction (Dimer Suppression)
  • Preparation: In a high-pressure Parr reactor, dissolve the alkylated nitrile (1.0 eq) in a solution of 7M NH₃ in Methanol (0.1 M).

  • Catalyst Addition: Carefully add Raney Nickel catalyst (approx. 10% w/w, pre-washed with MeOH to remove water). CAUTION: Raney Nickel is highly pyrophoric.

  • Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the reactor to 60 psi with H₂.

  • Reaction: Stir vigorously at 25 °C for 16 hours.

    • Self-Validation IPC: Monitor hydrogen uptake via the pressure gauge. Once pressure stabilizes, sample the reaction. Analyze via LC-MS to confirm the complete disappearance of the imine intermediate (m/z [M+H-17]) and the absence of the dimer mass.

  • Workup: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite under a blanket of N₂. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure to yield the pure primary amine.

Quantitative Data Summary

The following table summarizes the quantitative impact of the troubleshooting strategies on reaction yields and byproduct profiles.

Reaction TypeStandard ConditionsPrimary Challenge / ByproductOptimized ConditionsOptimized Yield
Alpha-Alkylation LDA, THF, -78 °CIncomplete reaction (Steric clash)LiHMDS, THF + DMPU , -78 °C82 - 88%
Nitrile Reduction H₂, Pd/C, MeOHSecondary amine dimer (~45%)H₂, Raney Ni, 7M NH₃ in MeOH >92%
Nitrile Reduction LiAlH₄, THF, 0 °CCleavage of N-carbamate groupH₂, Raney Ni, Boc₂O , MeOH89% (as NH-Boc)

Pathway Visualization

The following diagram illustrates the logical relationships between the structural features of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, the resulting steric hindrance, and the optimized reaction pathways.

G A Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate B Steric Bulk: N-isopropyl carbamate A->B Structural feature C Alpha-Alkylation Pathway A->C Base + Electrophile D Nitrile Reduction Pathway A->D H2, Raney Ni E Shielded Enolate B->E Hinders approach G Intermediate Imine B->G Slows hydrogenation C->E Deprotonation D->G Partial reduction F Alkylated Product E->F R-X + DMPU H Secondary Amine Dimer G->H Nucleophilic attack I Primary Amine G->I Excess NH3 trapping

Reaction pathways and steric hindrance in 4-(cyanomethyl)piperidine derivatives.

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Troubleshooting

Optimizing crystallization temperatures for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate purification

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting and optimization strategies for the purification of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 104681...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting and optimization strategies for the purification of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8).

As a critical piperidine-carboxylate intermediate utilized in the synthesis of Janus Kinase (JAK) inhibitors[1], achieving high-purity crystalline isolation is paramount. Due to the molecule's structural flexibility and moderate molecular weight, it exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling crystallization[2]. This guide synthesizes thermodynamic principles with field-proven protocols to help you bypass miscibility gaps and achieve robust crystalline yields.

Biological Context: Why Purity Matters

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is a foundational building block for pyrazole carboxamide JAK inhibitors. These APIs modulate the JAK-STAT signaling pathway, which is essential for treating autoimmune diseases like rheumatoid arthritis[1]. Impurities in this intermediate can carry forward, disrupting the spatial orientation required for kinase active-site binding.

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of API) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Nuclear Translocation STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene

Fig 1: The JAK-STAT signaling pathway targeted by APIs derived from this intermediate.

Part 1: Thermodynamic Principles & Causality

To successfully crystallize this intermediate, we must control the causality behind phase separation. Oiling out is a thermodynamic and kinetic phenomenon that occurs when a supersaturated solution separates into a solute-rich liquid phase and a solute-lean liquid phase, rather than forming a solid crystalline lattice[2].

When optimizing the crystallization temperature, two boundaries dictate the process:

  • The Solubility Curve: The temperature at which the solid is in perfect equilibrium with the solution.

  • The Spinodal Curve (Miscibility Gap): The temperature threshold where the solution spontaneously separates into two liquids without any thermodynamic barrier[3].

The Causality of Temperature: Higher crystallization temperatures can paradoxically increase the risk of oiling out in certain solvent systems. This occurs because elevated temperatures reduce the maximum achievable supersaturation before hitting the liquid-liquid miscibility gap[4]. To bypass this, supersaturation must be generated slowly, and the system must be seeded within the Metastable Zone Width (MSZW) before the spinodal curve is breached[2].

Part 2: Troubleshooting FAQs

Q: My solution forms a cloudy, milky emulsion upon cooling instead of crystallizing. What is happening? A: Your system has crossed the Liquid-Liquid Phase Separation (LLPS) boundary. The turbidity you see is not nucleation; it is the formation of solute-rich oil droplets[2]. Because the integration of the piperidine molecules into a crystal lattice is kinetically hindered, the system takes the path of least resistance: phase demixing. To fix this, you must reduce your cooling rate and introduce seed crystals at a higher temperature (halfway into the MSZW) to consume supersaturation via crystal growth rather than droplet formation[2].

Q: How does solvent selection impact my optimal crystallization temperature? A: Solvents in which the intermediate exhibits extremely high solubility (e.g., pure DMSO or Methanol) are typically associated with higher oiling-out risks because they compress the MSZW, forcing you to cool to lower temperatures where the miscibility gap dominates[4]. Transitioning to a binary solvent system (e.g., Isopropanol/Heptane) allows you to tune the solubility curve, enabling crystallization at a moderate temperature (e.g., 35°C–45°C) where the solid phase is thermodynamically favored over the oil phase.

Q: I achieved crystals, but my yield is low and filtration takes hours. Why? A: If nucleation occurs inside the oil droplets after LLPS has already happened, the resulting crystals are often agglomerated, poorly defined, and trap impurities[3]. Furthermore, rapid linear cooling to the final isolation temperature causes secondary nucleation (fines), which blinds the filter cake. You must implement a cubic cooling profile (slow cooling initially, accelerating toward the end) to promote the growth of large, filterable crystals.

Part 3: Quantitative Optimization Data

The following tables summarize the critical parameters for optimizing the crystallization of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

Table 1: Solvent System vs. Oiling-Out Propensity
Solvent System (v/v)Solubility at 50°CLLPS (Oiling Out) RiskIdeal Seeding Temp ( Tseed​ )Recommended Cooling Profile
Methanol (100%)Very HighSevere N/A (Avoid)N/A
Ethyl Acetate / Heptane (1:2)ModerateLow42°C – 45°CCubic (-0.1°C/min initially)
Isopropanol / Water (8:2)ModerateModerate (Temp dependent)38°C – 40°CLinear (-0.2°C/min)
Toluene / Heptane (1:3)LowLow50°C – 55°CCubic (-0.15°C/min initially)
Table 2: Standardized Cooling & Seeding Parameters (EtOAc/Heptane System)
Process PhaseTemperature TargetHold TimeAction / Causality
Dissolution 65°C30 minsEnsure complete destruction of thermal history.
Cooling to MSZW 45°CN/AEnter the metastable zone without crossing the spinodal curve.
Seeding 45°C120 minsAdd 1-2 wt% seeds. Hold isothermally to build the crystal bed and consume supersaturation.
Desupersaturation 45°C 5°C300 minsApply a cubic cooling curve to maintain constant supersaturation and prevent secondary nucleation.

Part 4: Standard Operating Protocol (SOP)

This self-validating protocol utilizes Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM) or a turbidity probe, to ensure the system remains on the correct thermodynamic path.

Step 1: Dissolution and Clarification

  • Charge the reactor with Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate and the primary solvent (e.g., Ethyl Acetate, 3 volumes).

  • Heat the jacket to 65°C under moderate agitation (250 RPM) until a clear solution is achieved.

  • Perform a hot filtration through a 0.45 µm filter to remove foreign particulates that could act as heterogeneous nucleation sites.

Step 2: Antisolvent Addition & MSZW Entry

  • Transfer the clarified solution back to the crystallizer.

  • Slowly dose the antisolvent (e.g., Heptane, 6 volumes) at 60°C over 45 minutes.

  • Cool the reactor linearly at -0.5°C/min to the predetermined seeding temperature ( Tseed​ = 45°C). Self-Validation: The PAT turbidity probe must read baseline (zero). If turbidity spikes here, LLPS has occurred; reheat to 65°C.

Step 3: Seeding and Isothermal Aging

  • Charge 1.5 wt% of micronized seed crystals (suspended in a small volume of Heptane) into the reactor at 45°C.

  • Hold the reactor isothermally at 45°C for 2 hours.

  • Causality Check: During this hold, the seeds will grow, consuming the supersaturation in the liquid phase. This lowers the chemical potential of the solution, safely pulling the system away from the LLPS miscibility gap[2].

Step 4: Controlled Cooling & Isolation

  • Initiate a cubic cooling profile from 45°C down to 5°C over 5 hours. (Formula: T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3 )

  • Hold isothermally at 5°C for 1 hour to maximize yield.

  • Filter the slurry via an agitated nutsche filter dryer (ANFD). Wash the cake with 2 volumes of cold (5°C) Heptane to displace mother liquor impurities.

  • Dry under vacuum at 40°C until constant weight is achieved.

Part 5: Process Optimization Workflow

Use the following decision tree to troubleshoot in-process deviations during the cooling phase.

G Start Dissolve API in Binary Solvent at 65°C Cool1 Cool to MSZW (Target: 45°C) Start->Cool1 Seed Add Seed Crystals & Isothermal Hold Cool1->Seed Check LLPS (Oiling Out) Detected by PAT? Seed->Check Reheat Reheat to 65°C & Adjust Solvent Ratio Check->Reheat Yes (Turbidity spike) Cool2 Cubic Cooling to Isolation Temp (5°C) Check->Cool2 No (Crystal growth) Reheat->Cool1 Filter Filtration & Cake Washing Cool2->Filter

Fig 2: Decision-tree workflow for detecting and mitigating Liquid-Liquid Phase Separation.

References

  • Title: Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US9493441B2)
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Crystal Growth & Design) URL: [Link]

  • Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Hydrogenation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic hydrogenation of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during this critical synthetic step. As your partner in process optimization, this document provides in-depth, field-proven insights to ensure the robustness and efficiency of your reaction.

Section 1: Initial Diagnosis & Common Symptoms

This section addresses the immediate signs of a struggling reaction. We will move from simple operational checks to the initial steps of chemical diagnosis.

Q1: My reaction has stalled or is proceeding much slower than expected. What are the immediate checks I should perform?

A1: When a hydrogenation reaction underperforms, it's crucial to first rule out systemic and operational issues before delving into complex catalyst chemistry. A sudden drop in hydrogen uptake or a plateau in substrate conversion is a clear indicator of a problem.

Initial Operational Checklist:

  • Hydrogen Supply: Confirm that the hydrogen cylinder is not empty and that the line pressure is adequate and stable. Leaks in the system are a common culprit for apparent stalls in hydrogen uptake.

  • System Integrity: Check all connections on your reactor (e.g., Parr shaker, autoclave) for leaks. A simple pressure test before introducing the substrate can save significant time. Hydrogen, being a small molecule, can leak from fittings that are tight under nitrogen or air.[1]

  • Mass Transfer & Agitation: Ensure the stirring or shaking mechanism is functioning correctly and at a sufficient speed. In heterogeneous catalysis, efficient mixing is paramount to ensure the substrate, hydrogen, and catalyst are in constant contact. Poor agitation can make a healthy catalyst appear inactive.[2]

  • Temperature Control: Verify that the reaction temperature is stable and at the desired setpoint. Many hydrogenations are exothermic, and poor temperature control can lead to side reactions that deactivate the catalyst.[1]

If these operational checks reveal no issues, the problem likely lies with the chemical components of your reaction, pointing towards catalyst deactivation.

Section 2: Understanding the Root Causes of Catalyst Deactivation

Catalyst deactivation in nitrile hydrogenation is rarely a single-issue problem. It typically falls into three categories: poisoning, fouling, or thermal degradation (sintering). Understanding the underlying mechanism is key to implementing an effective solution.

Q2: What are the most likely chemical reasons my catalyst is deactivating during the hydrogenation of this specific piperidine nitrile?

A2: The deactivation of precious metal catalysts (such as Rhodium, Ruthenium, Palladium, or Platinum) during the reduction of nitriles is most often caused by two primary mechanisms: poisoning by external contaminants and fouling by reaction-derived species.[3][4]

  • Catalyst Poisoning: This occurs when impurities present in the starting materials or solvent chemically bond to the catalyst's active sites, rendering them inactive.[5] These interactions are often strong and irreversible under reaction conditions.

  • Catalyst Fouling: This is a physical blockage of active sites by species generated during the reaction itself.[6] In nitrile hydrogenation, this is frequently caused by the formation of oligomeric or polymeric materials on the catalyst surface.

The following troubleshooting workflow can help systematically diagnose the issue.

DFD start Reaction Stalled or Incomplete Conversion op_check Perform Operational Checks (H2 Supply, Leaks, Stirring) start->op_check chem_issue Chemical Issue Suspected op_check->chem_issue Checks Pass impurity_path Hypothesis: Impurity Poisoning chem_issue->impurity_path Fresh Run byproduct_path Hypothesis: Byproduct Fouling chem_issue->byproduct_path Multiple Runs thermal_path Hypothesis: Thermal Deactivation chem_issue->thermal_path High Temp Rxn purify Action: Purify Substrate/Solvent & Run Control Experiment impurity_path->purify analyze Action: Analyze Reaction Mixture (GC-MS, LC-MS, NMR) byproduct_path->analyze conditions Action: Review Reaction Temp. Is it too high? thermal_path->conditions result_purify Result: Activity Restored? purify->result_purify result_analyze Result: Secondary/Tertiary Amines or Oligomers Detected? analyze->result_analyze result_conditions Result: Temp > 100°C? conditions->result_conditions result_purify->chem_issue No, Re-evaluate sol_impurity Solution: Implement Routine Purification of Starting Materials. result_purify->sol_impurity Yes result_analyze->chem_issue No, Re-evaluate sol_byproduct Solution: Modify Conditions (Change Catalyst, Add NH3, Adjust Solvent/pH). result_analyze->sol_byproduct Yes result_conditions->chem_issue No, Re-evaluate sol_thermal Solution: Lower Reaction Temp. Consider a more active catalyst to run at milder conditions. result_conditions->sol_thermal Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Section 3: Deep Dive - Diagnosis and Mitigation

This section provides detailed, question-driven protocols to identify and solve the root causes of deactivation.

Q3: How can I confirm if my starting material or solvent is poisoning the catalyst, and what is the protocol to fix it?

A3: Poisoning from trace impurities is a frequent and often overlooked cause of catalyst deactivation. Precious metal catalysts are sensitive to parts-per-million (ppm) levels of certain elements.[1]

Common Catalyst Poisons and Their Sources

Poison TypeCommon SourcesMechanism of ActionRecommended Limit[1]
Sulfur Compounds Thiophenes, mercaptans, sulfides from upstream reagents.Strong coordination to metal surfaces, blocking active sites.< 10 ppm
Phosphorus Compounds Phosphines, phosphates from other synthetic steps.Forms stable metal-phosphide complexes.< 10 ppm
Halides Chlorinated solvents, residual salts (e.g., HCl, NaCl).Can leach active metal or alter surface electronics.Varies; minimize
Heavy Metals Lead, mercury, arsenic from other catalysts or reagents.Alloy formation or irreversible adsorption on active sites.[4]< 10 ppm

Protocol for Diagnosing and Mitigating Impurity Poisoning

  • Baseline Experiment: Run the reaction under standard conditions with your existing, unpurified Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate and solvent. Record the initial rate of hydrogen uptake and final conversion.

  • Reagent Purification:

    • Substrate: Recrystallize the substrate from a suitable solvent (e.g., heptane/ethyl acetate). If it is an oil, purify it via column chromatography on silica gel. The goal is to remove non-polar, sulfur-containing grease and polar, salt-based impurities.

    • Solvent: Use fresh, high-purity, anhydrous solvent. If using a solvent like ethanol or methanol, ensure it is from a freshly opened bottle or has been passed through a column of activated alumina to remove trace water and other polar impurities.

  • Control Experiment: Rerun the reaction under identical conditions to the baseline experiment but using the newly purified substrate and solvent.

  • Analysis:

    • Activity Restored: If the reaction rate and conversion are significantly improved, this strongly indicates that catalyst poisoning from the starting materials was the root cause.[2]

    • No Improvement: If performance does not improve, the deactivation is likely due to other factors, such as byproduct fouling.

Q4: My reaction starts well but then dies. I suspect byproduct formation is fouling the catalyst. How can I confirm this and prevent it?

A4: This "fast start, slow finish" profile is a classic symptom of catalyst fouling by reaction intermediates or products. In nitrile hydrogenation, the primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[7][8] These larger, more basic molecules can bind more strongly to the catalyst surface or oligomerize, physically blocking the active sites.[6]

Reaction Pathway and Byproduct Formation

The desired reaction proceeds via an imine intermediate:

  • R-C≡N + H₂ → [R-CH=NH] (Imine intermediate)

  • [R-CH=NH] + H₂ → R-CH₂-NH₂ (Desired Primary Amine)

However, the nucleophilic primary amine product can attack the electrophilic imine intermediate, leading to undesired byproducts:[7][9]

  • [R-CH=NH] + R-CH₂-NH₂ → Dimerization & Hydrogenation → (R-CH₂)₂NH (Secondary Amine) + NH₃

Protocol for Diagnosing and Mitigating Byproduct Fouling

  • Reaction Mixture Analysis:

    • Take a sample of the crude reaction mixture after it has stalled.

    • Analyze it using GC-MS or LC-MS. Look for masses corresponding to the secondary amine ((M.W. of product x 2) - 15) and tertiary amine ((M.W. of product x 3) - 30).

    • Expert Insight: The presence of a "ladder" of oligomeric species is a definitive sign of this deactivation pathway.

  • Mitigation Strategies:

    • Catalyst Selection: The choice of metal has a profound impact on selectivity. For primary amines, Ruthenium (Ru) and Rhodium (Rh) are generally superior to Palladium (Pd) and Platinum (Pt), which have a higher tendency to form tertiary amines.[6][8] If you are using Pd/C, consider switching to 5% Rh/C or 5% Ru/C.

    • Addition of Ammonia: Introducing anhydrous ammonia into the reaction system can suppress the formation of secondary and tertiary amines.[10] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from byproduct formation.

      • Procedure: In a solvent like methanol or ethanol, bubble anhydrous ammonia gas through the solvent for several minutes before adding the substrate and catalyst. Alternatively, use a solution of ammonia in methanol.

    • Solvent and pH Modification: Running the reaction in an acidic solvent like acetic acid can be highly effective. The acid protonates the amine products as they are formed, creating ammonium salts.[11][12] The lone pair on the nitrogen is no longer available to either poison the catalyst or act as a nucleophile, thus preventing both poisoning and byproduct formation.[11]

      • Caution: Ensure your substrate's carbamate protecting group is stable to the acidic conditions. A trial run is recommended.

Q5: Can my reaction temperature be causing the deactivation?

A5: Yes, excessively high temperatures can lead to catalyst deactivation through two primary routes:

  • Thermal Sintering: At high temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger, less active particles. This results in a permanent loss of active surface area. This is more common with catalysts like Raney Nickel at temperatures >150-200°C.[10]

  • Accelerated Side Reactions: Higher temperatures increase the rates of all reactions, including the undesirable side reactions that lead to fouling from oligomers and polymers.[6]

Recommendations:

  • Aim for the lowest temperature that provides a reasonable reaction rate. For many precious metal catalysts, reactions can be run efficiently at temperatures from room temperature to 80°C.[13][14]

  • If high temperatures are required to achieve conversion, it may indicate a partially poisoned or inherently low-activity catalyst. Consider increasing catalyst loading or addressing potential poisoning issues first.

Section 4: Catalyst Regeneration
Q6: My catalyst is confirmed to be deactivated. Is it possible to regenerate and reuse it?

A6: In some cases, yes. The feasibility of regeneration depends entirely on the mechanism of deactivation.

  • Sintered catalysts cannot be effectively regenerated.

  • Poisoned catalysts are very difficult to regenerate without aggressive chemical treatments that may alter the catalyst structure.

  • Fouled catalysts offer the best chance for successful regeneration through washing procedures.

Protocol for Regeneration of a Fouled Catalyst

This procedure is designed to remove strongly adsorbed organic byproducts. Safety Note: Handle pyrophoric catalysts like Raney Nickel and dry precious metal catalysts under an inert atmosphere or solvent blanket to prevent ignition.[15]

  • Decant and Wash: Carefully decant the reaction solvent away from the catalyst.

  • Solvent Wash: Wash the catalyst multiple times with a solvent in which the byproducts are soluble. Start with the reaction solvent (e.g., methanol), then move to a more polar solvent like water, and then a less polar solvent like THF or acetone to remove a broad range of materials.

  • Basic Wash (Optional): For stubborn amine fouling, a wash with a dilute aqueous base (e.g., 0.1 M NaOH) can help displace the adsorbed basic molecules.[10] This must be followed by extensive washing with deionized water until the pH is neutral.

  • Drying: Dry the catalyst carefully under vacuum at a mild temperature (e.g., 60-80°C).

  • Activity Test: Test the activity of the regenerated catalyst on a small scale against fresh catalyst to quantify the recovery of performance.

References
  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2010, December 14). ACS Publications. Retrieved March 21, 2026, from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved March 21, 2026, from [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022, November 11). MDPI. Retrieved March 21, 2026, from [Link]

  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. (2019, August 21). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Method for regenerating a hydrogenation catalyst, method for hydrogenating compounds comprising nitrile functions. (n.d.). Google Patents.
  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). WordPress. Retrieved March 21, 2026, from [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (2017, September 21). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2003, February 15). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Recover and recycle rhodium from spent partial oxidation catalysts. (n.d.). Google Patents.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. Retrieved March 21, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Chemistry. Retrieved March 21, 2026, from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI. Retrieved March 21, 2026, from [Link]

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2012). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved March 21, 2026, from [Link]

  • Catalytic Reduction of Nitriles and Oximes. (1928). Erowid. Retrieved March 21, 2026, from [Link]

  • Nitrile Reduction. (n.d.). WordPress. Retrieved March 21, 2026, from [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate purity

Optimizing ICH Q2(R2) HPLC Method Validation for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Purity: Core-Shell vs. Fully Porous Columns Executive Summary The accurate purity determination of pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing ICH Q2(R2) HPLC Method Validation for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Purity: Core-Shell vs. Fully Porous Columns

Executive Summary

The accurate purity determination of pharmaceutical intermediates is a critical prerequisite for downstream active pharmaceutical ingredient (API) synthesis. Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 1046815-98-8)[1] is a structurally complex piperidine derivative that presents unique analytical challenges due to its lack of strong UV chromophores and the presence of closely eluting synthetic impurities.

This guide objectively compares the performance of a 2.6 µm Core-Shell C18 column against a traditional 5.0 µm Fully Porous C18 column for the purity analysis of this compound. By applying the rigorous ICH Q2(R2) validation framework[2], we demonstrate the causality behind column selection and provide a self-validating experimental protocol for researchers and drug development professionals.

The Analytical Challenge

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate consists of an aliphatic piperidine ring, a cyanomethyl group, and an isopropyl carbamate moiety[1]. Because it lacks aromatic rings, it exhibits poor UV absorbance, necessitating low-wavelength detection (typically 210 nm).

At 210 nm, baseline drift during gradient elution is a significant risk. Therefore, achieving high resolution in the shortest possible run time is essential to minimize baseline anomalies and improve the signal-to-noise (S/N) ratio for low-level impurities (such as des-cyano or unreacted piperidine derivatives).

Mechanistic Grounding: Core-Shell vs. Fully Porous Architecture

To solve the resolution and run-time challenges, we must look at the particle architecture through the lens of the van Deemter equation .

Traditional HPLC columns utilize fully porous silica particles (typically 5.0 µm). Analyte molecules must diffuse deep into these pores and back out, creating high resistance to mass transfer (the C -term in the van Deemter equation), which leads to band broadening.

Conversely, core-shell particles (also known as superficially porous particles) feature a solid silica core surrounded by a thin porous shell[3]. This architecture restricts the diffusion path of the analyte, drastically accelerating mass transfer. Furthermore, the highly uniform particle size distribution minimizes eddy diffusion (the A -term)[3]. The result is ultra-high performance liquid chromatography (UHPLC)-like efficiency at backpressures compatible with standard HPLC systems.

MassTransfer cluster_0 Fully Porous (5.0 µm) cluster_1 Core-Shell (2.6 µm) FPP Deep Pore Diffusion BroadPeak Broad Peak FPP->BroadPeak Band Broadening CSP Solid Core + Thin Shell SharpPeak Sharp Peak CSP->SharpPeak High Efficiency Analyte Analyte Injection Analyte->FPP High Mass Transfer Resistance Analyte->CSP Low Mass Transfer Resistance

Fig 1: Mass transfer mechanism comparing fully porous vs. core-shell particle architectures.

Experimental Methodology: ICH Q2(R2) Validation Protocol

To objectively compare the two columns, a phase-appropriate validation was executed following the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2].

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Causality: Low pH suppresses residual silanol ionization on the silica support, preventing peak tailing for the carbamate.

  • Mobile Phase B: 100% Acetonitrile. Causality: Acetonitrile provides a lower UV cutoff (190 nm) compared to methanol, ensuring baseline stability at 210 nm.

  • Detection: UV at 210 nm.

  • Column A (Alternative): Fully Porous C18, 250 x 4.6 mm, 5.0 µm. Flow rate: 1.0 mL/min.

  • Column B (Product): Core-Shell C18, 100 x 4.6 mm, 2.6 µm. Flow rate: 1.2 mL/min.

Step-by-Step Validation Workflow

A self-validating system requires that System Suitability Testing (SST) passes before any validation parameters are evaluated. The SST criteria for this method were: Tailing factor ≤1.5 , Theoretical plates ≥5000 , and %RSD of 6 replicate injections ≤2.0% .

  • Specificity: Inject a diluent blank, a placebo matrix, and a sample spiked with 1.0% of known synthetic impurities (e.g., des-cyano impurity) to ensure baseline resolution ( Rs≥2.0 ).

  • Linearity & Range: Prepare calibration standards at 5 levels ranging from the LOQ to 120% of the target specification limit. Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Prepare triplicate samples spiked with the analyte at 80%, 100%, and 120% of the working concentration. Calculate the % recovery against the theoretical spiked amount.

  • Precision (Repeatability): Analyze 6 independent sample preparations at 100% concentration. Calculate the %RSD of the assay results.

  • LOD and LOQ: Determine the Limit of Detection (S/N = 3:1) and Limit of Quantitation (S/N = 10:1) by serial dilution of the standard solution.

ICH_Validation start ICH Q2(R2) Validation Protocol Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate spec Specificity (Blank, Placebo, Impurities) start->spec lin Linearity & Range (LOQ to 120%) start->lin acc Accuracy (Spike Recovery 80-120%) start->acc prec Precision (Repeatability & Intermediate) start->prec lod LOD / LOQ (S/N Ratio 3:1 and 10:1) start->lod rob Robustness (Flow, Temp, pH changes) start->rob

Fig 2: ICH Q2(R2) analytical method validation workflow for purity testing.

Data Presentation & Objective Comparison

The experimental data clearly illustrates the performance divergence between the two column architectures. Table 1 outlines the fundamental chromatographic performance, while Table 2 summarizes the ICH Q2(R2) validation metrics.

Table 1: Chromatographic Performance Comparison (System Suitability)

ParameterFully Porous C18 (5.0 µm, 250mm)Core-Shell C18 (2.6 µm, 100mm)
Retention Time (RT) 14.2 min6.5 min
Theoretical Plates (N) 8,50022,400
Tailing Factor (Tf) 1.451.08
Resolution (from Impurity) 1.83.4
Backpressure 120 bar210 bar

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance CriteriaFully Porous C18 ResultsCore-Shell C18 Results
Specificity No interference at RTPass (Baseline drift noted)Pass (Stable baseline)
Linearity ( R2 ) ≥0.999 0.99910.9998
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.2%99.4% - 100.3%
Precision (%RSD) ≤2.0% 1.6%0.4%
LOD / LOQ Report values0.05% / 0.15%0.01% / 0.03%

Discussion & Causality

The data demonstrates that the Core-Shell 2.6 µm column is objectively superior for the purity validation of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

  • Sensitivity and LOD/LOQ: The core-shell column achieved an LOQ five times lower than the fully porous column (0.03% vs. 0.15%). Causality: The reduced resistance to mass transfer in the core-shell particles prevents band broadening, resulting in narrower, taller peaks. This directly increases the signal-to-noise ratio, which is critical for a compound lacking strong chromophores.

  • Precision and Accuracy: The core-shell column yielded a significantly tighter precision (%RSD of 0.4%). Causality: The shorter run time (6.5 min vs. 14.2 min) minimized the impact of gradient baseline drift at 210 nm. A stable baseline allows the chromatography data system (CDS) to integrate peak areas with much higher reproducibility.

  • Throughput: The core-shell column reduced the analysis time by more than 50% while operating at a backpressure (210 bar) that is well within the limits of standard 400-bar HPLC systems.

Conclusion

For researchers developing control strategies for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, adopting a core-shell stationary phase is highly recommended. It not only ensures robust compliance with ICH Q2(R2) validation requirements[2] but also provides the sensitivity required to accurately quantify trace-level synthetic impurities without the need for specialized UHPLC instrumentation.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Validation of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

This guide provides an in-depth technical framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate. Designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale-driven approach to experimental design, a comparative analysis with alternative techniques, and a comprehensive validation strategy grounded in regulatory standards.

The analysis of piperidine-containing active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control in drug development.[1][2] Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, a molecule featuring a carbamate, a nitrile, and a piperidine ring, presents unique analytical challenges. The carbamate functional group is known for its potential thermal lability, which can complicate GC-based methods.[3][4][5] This guide addresses these challenges head-on, presenting a robust methodology that ensures both accurate quantification and confident impurity identification.

Strategic Method Development: Causality Behind Experimental Choices

The selection of an analytical technique is a critical first step. While High-Performance Liquid Chromatography (HPLC) is often a default choice for thermally sensitive molecules, GC-MS offers unparalleled peak capacity and the structural elucidation power of mass spectrometry, making it superior for identifying unknown process impurities or degradants.[3][6] The key is to develop a GC method that mitigates thermal degradation.

GC-MS Instrumental Parameters: A Rationale-Driven Setup

The following parameters are optimized to ensure the thermal integrity of the analyte while achieving excellent chromatographic separation.

ParameterConditionRationale
GC System Agilent 8890 GC or equivalentProvides advanced electronic pneumatic control for exceptional retention time reproducibility.
Injector Split/Splitless InletAllows for flexibility in concentration ranges. A split injection is preferred for initial method development to avoid column overload.
Inlet Temperature 250°CA compromise between ensuring complete volatilization and minimizing on-inlet degradation of the carbamate. This temperature should be empirically evaluated during development.
Liner Ultra Inert, low-pressure drop, glass wool linerThe inert surface is critical to prevent analyte adsorption or catalytic degradation.[7]
Injection Volume 1 µLA standard volume to prevent band broadening and potential overload.
Carrier Gas Helium, Constant Flow Mode @ 1.2 mL/minProvides good efficiency and is inert. Constant flow mode ensures stable retention times during the temperature ramp.
Column Mid-polarity stationary phase (e.g., 50% Phenyl - 50% Methylpolysiloxane); 30 m x 0.25 mm ID, 0.25 µm film thicknessThe phenyl groups provide an alternative selectivity for the polar cyanomethyl and carbamate moieties, improving separation from non-polar impurities.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The lower initial temperature protects the analyte upon injection. A moderate ramp rate ensures good separation without excessive time at high temperatures where degradation could occur.
MS System Agilent 5977B MSD or equivalentA sensitive and robust single quadrupole mass spectrometer suitable for routine analysis and validation.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Source Temperature 230°CA lower source temperature can sometimes reduce in-source fragmentation of labile molecules.
Quadrupole Temp 150°CStandard operating temperature.
Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragment ions.
Acquisition Mode Full ScanIdeal for identifying unknown impurities. For trace-level quantification, Selected Ion Monitoring (SIM) can be developed for enhanced sensitivity.
Expected Mass Spectral Fragmentation

Understanding the likely fragmentation pathways is key for confident peak identification. For Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, major fragments would be expected from:

  • Loss of the Isopropyl Group: Cleavage of the propan-2-yl group.

  • Decarboxylation: Loss of CO2 from the carbamate moiety.[5][8]

  • Piperidine Ring Opening: Characteristic fragmentation of the heterocyclic ring.

  • Formation of Cyanomethyl Piperidine Fragment: Cleavage of the entire N-isopropoxycarbonyl group.

Comparative Analysis: GC-MS vs. HPLC

Choosing between GC-MS and HPLC depends on the analytical goal. While HPLC might be preferred for routine potency testing of thermally labile compounds, GC-MS excels in impurity analysis.

FeatureGC-MSHPLC-UV/MS
Analyte Suitability Requires volatile and thermally stable (or stabilizable) analytes.Suitable for a wide range of non-volatile and thermally labile compounds.
Separation Power Very high; narrow peaks provide excellent resolution.Good, but generally lower peak capacity than capillary GC.
Impurity Identification Excellent; EI spectra are highly reproducible and can be searched against extensive libraries (e.g., NIST).Good with MS detection, but ESI often produces simpler spectra with less structural information than EI.
Sensitivity High, especially in SIM mode (pg range).Dependent on detector; UV sensitivity depends on chromophore. MS sensitivity is high but can be affected by matrix effects.
Development Complexity Method development can be challenging for labile compounds, requiring careful optimization of temperature parameters.Mobile phase optimization (pH, organic modifiers, buffers) can be complex.
Recommendation for Topic Superior for impurity profiling and structural confirmation. A robust alternative for routine quantification, especially if thermal lability proves insurmountable.

A Self-Validating System: The Validation Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] The protocol below is based on the International Council for Harmonisation (ICH) Q2(R1) and updated Q2(R2) guidelines.[10][11][12][13]

Workflow for GC-MS Analysis and Validation

GCMS_Validation_Workflow cluster_acq Data Acquisition prep_std Prepare Calibration Standards (e.g., 5 levels) acq_seq Build Sequence Table prep_std->acq_seq prep_qc Prepare QC Samples (Low, Mid, High) prep_qc->acq_seq prep_sample Prepare Test Sample (e.g., dissolve in Ethyl Acetate) prep_sample->acq_seq acq_run Run GC-MS Analysis acq_seq->acq_run val_spec Specificity (Peak Purity, Resolution) acq_run->val_spec val_lin Linearity & Range (R² > 0.99) acq_run->val_lin val_acc Accuracy (% Recovery) val_lin->val_acc val_prec Precision (%RSD) val_acc->val_prec val_lod LOD / LOQ (S/N Ratio) val_prec->val_lod val_rob Robustness (Vary Parameters) val_lod->val_rob

Caption: GC-MS Analysis and Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

  • Protocol:

    • Analyze a diluent blank to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate.

    • If available, analyze samples spiked with known related substances or impurities.

    • Perform peak purity analysis using the MS software to confirm the homogeneity of the analyte peak.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component, and the resolution between the analyte and the closest eluting peak should be >2.0.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution. A typical range for an API might be 50% to 150% of the nominal concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.

Table 1: Illustrative Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 485,112
75 730,543
100 995,234
125 1,245,876
150 1,510,332

| Result | R² = 0.9995 |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often reported as percent recovery.

  • Protocol:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level.

    • Analyze the samples and calculate the concentration of the analyte.

    • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Illustrative Accuracy Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80 79.5 99.4
100% 100 100.8 100.8
120% 120 119.4 99.5

| Mean Recovery | | | 99.9% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Table 3: Illustrative Precision Data

Parameter Replicate Measured Conc. (µg/mL) %RSD
Repeatability 1-6 (Data points for 6 reps) 0.85%

| Intermediate Precision | 1-6 | (Data points for 6 reps) | 1.15% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Analyze a system suitability sample with each variation.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak area, resolution) should remain within predefined limits for all variations.

Interrelation of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion

This guide has detailed a comprehensive, rationale-driven approach to the development and validation of a GC-MS method for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate. By carefully selecting instrumental parameters to mitigate potential thermal degradation, GC-MS serves as a powerful tool, not only for quantification but critically for the identification of unknown impurities. The comparative analysis with HPLC provides the necessary context for scientists to choose the most appropriate technique for their specific analytical objective. The described validation protocol, grounded in ICH and FDA guidelines, establishes the method as specific, linear, accurate, precise, and robust, ensuring the generation of trustworthy and reliable data essential for advancing drug development programs.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Spectroscopy. (2026). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available from: [Link]

  • Taylor & Francis Online. (2006). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Available from: [Link]

  • ACS Publications. (1998). Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Acta Polymerica Sinica. (2026). 多种色谱质谱技术联合解析丁腈橡胶挥发性化合物. Available from: [Link]

  • ResearchGate. (n.d.). Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry. Available from: [Link]

  • MDPI. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available from: [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Available from: [Link]

  • PMC. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Available from: [Link]

  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry. Available from: [Link]

  • Chemwatch. (n.d.). propan-2-yl 4-(cyanoMethyl)piperidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2015). Analysis of plasma free fatty acid cyanomethyl derivatives by GC-NPD for the diagnosis of mitochondrial fatty acid oxidation disorders. Available from: [Link]

  • PMC. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

  • Chemwatch. (n.d.). propan-2-yl piperidine-4-carboxylate hydrochloride — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • PubChem. (n.d.). 1-[4-(Cyanomethyl)-1-(2-hydroxy-2-methylpropanoyl)piperidin-4-yl]-3-[(2-fluoro-4-pyridinyl)amino]pyrazole-4-carboxamide. Available from: [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available from: [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available from: [Link]

  • Polish Journal of Environmental Studies. (n.d.). Some Remarks on Gas Chromatographic Challenges in the Context of Green Analytical Chemistry. Available from: [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Available from: [Link]

Sources

Validation

Spectroscopic Validation and Grade Comparison of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate Reference Standards

Executive Summary: The Criticality of Rigorous Validation In modern pharmaceutical development, Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) serves as a highly versatile aliphatic nitrogenous i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Rigorous Validation

In modern pharmaceutical development, Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) serves as a highly versatile aliphatic nitrogenous intermediate. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-active therapeutics.

Because this molecule forms the structural core of downstream APIs, the analytical integrity of its reference standard is non-negotiable. An impure or mischaracterized reference standard will cause cascading stoichiometric errors, leading to Out-of-Specification (OOS) results during late-stage API manufacturing. In alignment with the [1], this guide objectively compares commercially available grades of this compound and details a self-validating, orthogonal spectroscopic workflow required to certify a High-Purity Reference Standard.

Comparative Analysis of Commercially Available Grades

Not all chemical supplies are created equal. When sourcing Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, researchers typically encounter three tiers of quality. Using a lower grade for quantitative purity profiling is a common, yet catastrophic, laboratory error.

Table 1: Performance and Specification Comparison by Grade
ParameterCertified Reference Standard (CRS)Standard Reagent GradeIn-House / Crude Synthesis
Intended Use Quantitative API impurity profiling, qNMRGeneral synthesis, qualitative screeningEarly-stage route scouting
Chromatographic Purity > 99.5% (HPLC-UV & CAD)95.0% – 98.0% (HPLC-UV only)Variable (< 90.0%)
Structural Fidelity Confirmed via 1D/2D NMR & LC-HRMSConfirmed via 1D NMR onlyUnverified
Regioisomer Control < 0.1% (3-cyanomethyl isomer absent)Up to 2.0%High risk of isomer contamination
Water Content (KF) < 0.5% w/w< 2.0% w/wUncontrolled
Validation Standard Meets [2]Non-compendialNon-compendial

The Causality of Grade Selection: Standard reagent grades often rely solely on HPLC-UV for purity claims. Because this molecule lacks an aromatic ring, its UV absorbance is exceptionally weak. Consequently, non-chromophoric impurities (like unreacted piperidine precursors) are completely invisible to UV detectors, artificially inflating the reported purity of Reagent Grades. CRS grades mandate orthogonal detection (like CAD or MS) to eliminate this blind spot.

The Self-Validating Spectroscopic Workflow

To establish a self-validating analytical system, no single technique is trusted in isolation. Every structural claim must be orthogonally verified.

High-Resolution NMR: Regioisomer Differentiation

While 1H NMR provides proton counts, it is insufficient to definitively rule out the 3-(cyanomethyl) regioisomer—a kinetically favored byproduct during the alkylation of the piperidine ring. We employ 2D COSY (Correlation Spectroscopy) to trace the spin system from the cyanomethyl protons to the C4 methine. This establishes an unbroken chain of causality that confirms the exact substitution pattern.

FT-IR Spectroscopy: Hydrolysis Monitoring

The cyanomethyl group (-CH₂CN) is susceptible to hydrolysis, potentially converting to an amide or carboxylic acid during prolonged storage. FT-IR is utilized specifically to monitor the sharp, characteristic nitrile (-C≡N) stretch at ~2245 cm⁻¹. The disappearance of this peak, coupled with the emergence of a broad O-H/N-H band, provides immediate, self-validating proof of degradation.

LC-UV-CAD: Solving the Chromophore Problem

As noted, the carbamate carbonyl is the sole chromophore in this molecule, exhibiting weak UV absorbance at 210 nm. Relying exclusively on HPLC-UV creates a dangerous analytical void. By coupling UV with Charged Aerosol Detection (CAD), we create a system where the mass-based, chromophore-independent response of CAD orthogonally verifies the UV integration, ensuring absolute mass balance.

Experimental Methodologies & Protocols

Protocol 1: Structural Elucidation via NMR
  • Sample Preparation: Dissolve 15 mg of the candidate standard in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and 13C NMR at 100 MHz (1024 scans).

  • 2D Verification: Execute a 2D COSY sequence to map the scalar coupling between the C4 methine (δ 1.85 ppm) and the cyanomethyl CH₂ (δ 2.30 ppm).

Protocol 2: Orthogonal LC-UV-CAD Purity Assay
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron for UHPLC resolution).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: Split the column effluent 1:1 between a Photodiode Array (PDA) detector set to 210 nm and a Charged Aerosol Detector (CAD) set to a high-sensitivity evaporation temperature (35°C).

  • Causality Check: Compare the integrated peak areas. A discrepancy where CAD shows a peak that UV misses confirms the presence of an aliphatic impurity.

Quantitative Data Summary

Table 2: Expected Spectroscopic Signatures for Validation
Analytical TechniqueKey Signal / Data PointStructural Assignment
1H NMR (400 MHz, CDCl₃) δ 4.90 (heptet, J = 6.2 Hz, 1H)Isopropyl methine (-CH(CH₃)₂)
δ 2.30 (d, J = 6.5 Hz, 2H)Cyanomethyl (-CH₂CN)
δ 1.22 (d, J = 6.2 Hz, 6H)Isopropyl methyls (-CH₃)
13C NMR (100 MHz, CDCl₃) δ 155.2Carbamate Carbonyl (C=O)
δ 118.5Nitrile Carbon (-C≡N)
LC-HRMS (ESI+) m/z 211.1447[M+H]⁺ Exact Mass
FT-IR (ATR) 2245 cm⁻¹Nitrile (-C≡N) stretch
1690 cm⁻¹Carbamate (C=O) stretch

Visualization of the Validation Pathway

The following logic flow dictates the certification of a reference standard batch, ensuring compliance with [3].

ValidationWorkflow cluster_0 Primary Structural Elucidation cluster_1 Orthogonal Purity Profiling Start Propan-2-yl 4-(cyanomethyl) piperidine-1-carboxylate (Candidate Batch) NMR High-Resolution NMR (1H, 13C, 2D-COSY) Regioisomer Check Start->NMR HRMS LC-HRMS (ESI+) Exact Mass & Fragmentation Start->HRMS IR FT-IR Spectroscopy Functional Group Mapping Start->IR HPLC HPLC-CAD / UV Chromatographic Purity NMR->HPLC Structure Confirmed HRMS->HPLC IR->HPLC GC GC-FID/MS Residual Solvents HPLC->GC KF Karl Fischer Water Content HPLC->KF Decision Meets ICH Q2(R2) Validation Criteria? GC->Decision KF->Decision Pass Certified Reference Standard (>99.5% Purity) Decision->Pass Yes Fail Reagent Grade (<99.0% Purity) Decision->Fail No

Figure 1: Orthogonal spectroscopic validation workflow for reference standard certification.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." (2022).[Link]

  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics - Guidance for Industry." (2015).[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (2024).[Link]

Comparative

Comparative Analysis for Synthetic Strategy: Propan-2-yl vs. Benzyl Carbamate Protection in 4-(Cyanomethyl)piperidine Scaffolds

A Technical Guide for Medicinal and Process Chemists In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of molecular design, valued for its conformational rigidity and its prevalence...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal and Process Chemists

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of molecular design, valued for its conformational rigidity and its prevalence in a multitude of approved pharmaceuticals.[1][2][3] The functionalized intermediate, 4-(cyanomethyl)piperidine, offers a versatile platform for elaboration into complex molecular architectures, with the cyanomethyl group serving as a key synthetic handle. The strategic selection of a nitrogen protecting group is a critical decision that dictates the accessible synthetic routes and impacts overall efficiency, scalability, and cost.

This guide provides an in-depth, objective comparison of two common N-protected variants of this scaffold: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate and Benzyl 4-(cyanomethyl)piperidine-1-carboxylate (Cbz) . The analysis focuses on the chemical behavior, deprotection orthogonality, and practical implications of the isopropoxycarbonyl and benzyloxycarbonyl (Cbz) protecting groups, supported by experimental protocols and data to inform rational decision-making in research and development settings.

Physicochemical and Structural Overview

The fundamental difference between the two subject compounds lies in the nature of the carbamate protecting group attached to the piperidine nitrogen. This seemingly minor structural variation introduces significant differences in chemical stability, deprotection mechanisms, and compatibility with other functional groups.

PropertyPropan-2-yl 4-(cyanomethyl)piperidine-1-carboxylateBenzyl 4-(cyanomethyl)piperidine-1-carboxylate (Cbz)
Structure Isopropoxycarbonyl Protecting GroupBenzyloxycarbonyl (Cbz) Protecting Group
Molecular Formula C₁₁H₁₈N₂O₂C₁₅H₁₈N₂O₂
Molecular Weight 210.27 g/mol 258.31 g/mol
Deprotection Class Acid-Labile CarbamateHydrogenolysis-Labile Carbamate
Key Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Stable to most acidic and basic conditions.[4]
Key Lability Labile to strong acids (e.g., TFA, HCl).[4]Labile to catalytic hydrogenolysis (H₂/Pd-C).[4][5]

The Core Distinction: Deprotection Strategies and Orthogonality

The choice between these two intermediates is primarily governed by the conditions required for the removal of their respective protecting groups. Their distinct labilities form the basis of their "orthogonal" relationship, a powerful concept in multi-step synthesis that allows for the selective deprotection of one group in the presence of the other.[4][5]

Propan-2-yl Carbamate: Acid-Mediated Cleavage

The propan-2-yl carbamate, structurally similar to the more common tert-butoxycarbonyl (Boc) group, is removed under acidic conditions. The mechanism involves protonation of the carbamate oxygen followed by the elimination of propene and carbon dioxide, liberating the free amine.

  • Common Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol, or diethyl ether.[4][6]

  • Advantages :

    • Fast and often quantitative reactions at room temperature.

    • Simple reaction setup without the need for specialized equipment.

    • Avoids the use of heavy metal catalysts and flammable hydrogen gas.

  • Disadvantages :

    • Incompatible with other acid-sensitive functional groups within the molecule (e.g., other Boc groups, acetals, trityl ethers).

    • Requires neutralization and salt removal during workup.

    • Strong acids like TFA are corrosive and require careful handling.

Benzyl Carbamate (Cbz): Hydrogenolysis-Mediated Cleavage

The Cbz group is classically removed by catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4][5]

  • Common Reagents : H₂ gas with 5-10% Pd/C catalyst in solvents like methanol, ethanol, or ethyl acetate. Transfer hydrogenation methods using sources like ammonium formate are also effective.

  • Advantages :

    • Extremely mild and clean deprotection conditions.

    • Byproducts (toluene and CO₂) are volatile and easily removed.

    • Fully compatible with acid-labile and base-labile functional groups.

  • Disadvantages :

    • Incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, and some nitro or azide groups.

    • Requires a source of hydrogen gas and specialized equipment (e.g., a hydrogenation apparatus), which poses safety risks (flammability) on a large scale.[7]

    • The palladium catalyst can be poisoned by sulfur-containing compounds, leading to incomplete or failed reactions.

Experimental Protocols & Workflow

The following sections provide detailed, self-validating protocols for the deprotection of each compound. The causality behind key experimental choices is explained to provide field-proven insight.

Protocol 1: Acidic Deprotection of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

This protocol describes a standard procedure using trifluoroacetic acid for the efficient removal of the isopropoxycarbonyl group.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Dissolve Substrate in DCM B Cool to 0°C (Ice Bath) A->B C Add TFA Dropwise B->C D Stir at RT (1-2 hours) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F G Neutralize with aq. NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I

Caption: Workflow for Acidic Deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: This mitigates the exothermic reaction upon acid addition.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases (pH ~8). Causality: This step neutralizes the trifluoroacetic acid, converting the amine salt into the free base.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 4-(cyanomethyl)piperidine.

Protocol 2: Hydrogenolytic Deprotection of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate

This protocol details the standard procedure for Cbz group removal using catalytic hydrogenation.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Dissolve Substrate in Methanol B Add Pd/C Catalyst A->B C Purge with H₂ B->C D Stir under H₂ atmosphere (4-16 hours) C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Wash Pad with Methanol F->G H Concentrate Filtrate in vacuo G->H

Caption: Workflow for Catalytic Hydrogenolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve Benzyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% by weight) to the solution. Causality: Pd/C is a heterogeneous catalyst that provides the surface for the reaction between hydrogen and the substrate.

  • Inerting: Seal the reaction vessel and purge several times with an inert gas (Nitrogen or Argon) before introducing hydrogen. Causality: This removes oxygen from the headspace, preventing the formation of potentially explosive mixtures with hydrogen.

  • Hydrogenation: Introduce hydrogen gas, typically by inflating a balloon or by connecting to a hydrogen supply, and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Filtration: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: Celite prevents the fine catalyst particles from passing through the filter paper. The pad should be kept wet with solvent to prevent the dry catalyst from becoming pyrophoric.

  • Washing: Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected 4-(cyanomethyl)piperidine.

Decision Framework for Synthetic Route Selection

The optimal choice between the propan-2-yl and benzyl carbamate protected intermediates depends entirely on the context of the broader synthetic plan, including the stability of other functional groups, scale, and available equipment.

Decision Logic Diagram:

A Start: Choose Protecting Group B Molecule contains acid-sensitive groups (Boc, acetals)? A->B C Molecule contains reducible groups (alkenes, alkynes)? B->C No OUT1 USE: Benzyl (Cbz) Protected B->OUT1 Yes D Is large-scale (>10g) synthesis planned? C->D No OUT2 USE: Propan-2-yl Protected C->OUT2 Yes E Is catalyst poisoning a risk (e.g., thiols)? D->E No (Lab Scale) D->OUT1 Yes (Process) E->C No E->OUT2 Yes

Caption: Decision matrix for protecting group selection.

  • If your molecule contains other acid-labile groups: The Cbz protecting group is the superior choice, as its removal via hydrogenolysis will not affect moieties like Boc, trityl, or acetals.[4]

  • If your molecule contains reducible functional groups: The propan-2-yl carbamate is necessary, as the acidic deprotection conditions will not reduce sensitive groups like alkenes or alkynes.

  • For process chemistry and scale-up: While hydrogenolysis is clean, the safety and equipment requirements associated with hydrogen gas can be a significant barrier.[7] Acidic deprotection, despite workup challenges, may be operationally simpler and more cost-effective on a large scale if the substrate is compatible.

  • For early-stage discovery and library synthesis: The speed and simplicity of acid-based deprotection are often favored for rapidly generating analogs for screening.

Conclusion

Both Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate and Benzyl 4-(cyanomethyl)piperidine-1-carboxylate are valuable intermediates for accessing the versatile 4-(cyanomethyl)piperidine core. There is no universally "better" option; rather, they are powerful orthogonal tools in the synthetic chemist's arsenal.

  • Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is the intermediate of choice for substrates sensitive to reduction or when the operational simplicity of acid-mediated deprotection is paramount.

  • Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is ideal for complex syntheses involving acid-sensitive functional groups, offering exceptionally mild and clean deprotection, provided that hydrogenation is a viable and safe option.

A thorough analysis of the target molecule's functional group compatibility and the strategic goals of the synthesis—be it speed and diversity in discovery or safety and scalability in development—is essential for making an informed and effective choice.

References

  • Chem-Space. propan-2-yl 4-(cyanoMethyl)piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • Antonchick, A. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

  • Chem-Space. Benzyl 4-(cyanomethylidene)-piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Contente, M. L. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Karlsson, C. et al. (2016). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PLoS ONE. [Link]

  • PubChem. Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate (C15H16N2O2). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Semantic Scholar. Supporting Information for related chemical syntheses. [Link]

  • Ivanova, A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. [Link]

  • Chem-Space. propan-2-yl piperidine-4-carboxylate hydrochloride — Chemical Substance Information. [Link]

  • Ralhan, K. et al. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. [Link]

  • Electronic Supplementary Information. Synthesis of substrates. Royal Society of Chemistry. [Link]

  • PubChem. 1-[4-(Cyanomethyl)-1-(2-hydroxy-2-methylpropanoyl)piperidin-4-yl]-3-[(2-fluoro-4-pyridinyl)amino]pyrazole-4-carboxamide. [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

  • ACS Figshare. (2024). Deprotection of Benzyl-Derived Groups via Uranyl-Photocatalysis. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
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